Product packaging for 3-Hydroxypyridine(Cat. No.:CAS No. 109-00-2)

3-Hydroxypyridine

Cat. No.: B118123
CAS No.: 109-00-2
M. Wt: 95.10 g/mol
InChI Key: GRFNBEZIAWKNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Overview of 3-Hydroxypyridine Discovery and Initial Characterization

The journey of this compound is intrinsically linked to the history of its parent compound, pyridine (B92270). Pyridine was first isolated in a pure state from bone oil by Anderson in 1849. dur.ac.uk Subsequent research in the late 19th and early 20th centuries delved into the chemistry of nitrogen-containing heterocyclic compounds, paving the way for the exploration of pyridine derivatives. justdial.com The first synthesis and characterization of this compound emerged from these broader investigations into nitrogen-containing aromatic systems in the early 20th century. guidechem.comjustdial.com

Early research efforts were concentrated on establishing its fundamental structural properties and developing viable synthetic routes. justdial.com One of the classical and effective methods developed is the ring-expansion reaction of 2-acylfurans with ammonia, a technique known to produce 3-hydroxypyridines in high yields. dur.ac.ukresearchgate.net Other early synthetic strategies included the hydrolysis of 3-alkoxypyridines and the direct hydroxylation of pyridine. ontosight.ai By the mid-20th century, its industrial potential as a precursor for more complex molecules was recognized, stimulating further studies into its chemical properties and reactivity, including its behavior in reduction reactions and its synthesis from precursors like 3-chloropyridine. justdial.comgoogle.comgoogle.com A key milestone in understanding its structure was the confirmation of the structure of Pyridoxol (a form of Vitamin B6), a 2,4,5-trisubstituted-3-hydroxypyridine, which highlighted the biological relevance of this core structure. dur.ac.uk

Significance of this compound within Pyridine Chemistry

This compound holds a position of considerable importance in the field of pyridine chemistry due to its versatile reactivity and its role as a foundational building block. nih.govnordmann.global The presence of the hydroxyl group enhances its reactivity compared to the parent pyridine ring, making it a valuable intermediate for synthesizing a wide range of pharmaceutical and agrochemical compounds. ontosight.aisolubilityofthings.com

A defining characteristic of this compound is its tautomeric equilibrium. acs.org It coexists as two primary tautomers: the neutral enol form (this compound) and a zwitterionic keto form (pyridin-1-ium-3-olate). dergipark.org.trresearchgate.net This equilibrium is highly sensitive to the solvent environment. acs.org In non-aqueous or nonpolar solvents, the neutral enol form is predominant, whereas in aqueous or polar solutions, the zwitterionic keto form is significantly stabilized and becomes more favored. acs.orgresearchgate.netpsu.edu This solvent-dependent tautomerism is critical as it dictates the compound's chemical behavior and reaction pathways.

The chemical properties of this compound make it a versatile reagent. The hydroxyl group can undergo reactions such as esterification and etherification. ontosight.ai Furthermore, alkylation reactions typically occur at the ring nitrogen, forming N-quaternary pyridinium (B92312) compounds. dur.ac.uk It also serves as a ligand in coordination chemistry, forming complexes with various transition metals. solubilityofthings.com

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name pyridin-3-ol nih.gov
Molecular Formula C₅H₅NO ontosight.ainih.gov
Molecular Weight 95.10 g/mol solubilityofthings.com
Appearance White to off-white or light yellow crystalline powder guidechem.comsolubilityofthings.com
Melting Point Approximately 140°C ontosight.ai
Solubility Moderately soluble in water; soluble in ethanol, methanol, DMSO, and acetone ontosight.aisolubilityofthings.com

| CAS Number | 109-00-2 | nih.gov |

Current Research Landscape and Emerging Trends for this compound

The academic and industrial interest in this compound continues to expand, driven by its established utility and the discovery of new applications. marketresearchintellect.comgithub.com The global market for this compound is projected to experience steady growth, largely fueled by increasing demand from the pharmaceutical and agrochemical sectors. archivemarketresearch.comprof-research.com

Medicinal Chemistry: A primary driver of current research is the role of the this compound scaffold in medicinal chemistry. It is a structural analog of vitamin B6 compounds, which are vital as physiological antioxidants. google.com Derivatives of this compound are investigated for a wide spectrum of biological activities, including potential antibacterial, antifungal, and anticancer properties. ontosight.aisolubilityofthings.com

3-Hydroxypyridin-4-ones: This class of derivatives has attracted significant attention as orally active iron chelating agents. pnu.ac.ir They are being studied for the treatment of iron-overload diseases and for their potential to mobilize aluminum, which may have implications for Alzheimer's disease. pnu.ac.ir Research has also explored their anti-inflammatory, antimalarial, and antimicrobial activities. nih.govfrontiersin.orgresearchgate.net

Neuroprotective and Other Effects: Specific derivatives, such as 2-ethyl-6-methyl-3-hydroxypyridine salts, have demonstrated antihypoxic and neuroprotective effects in preclinical studies. dergipark.org.tr

Materials Science and Catalysis: Emerging trends include the use of this compound and its derivatives in materials science for the development of new polymers and dyes, leveraging their unique optical and electronic properties. ontosight.ai In the field of catalysis, research has demonstrated the utility of this compound in copper-catalyzed O-arylation reactions, providing methods to form carbon-oxygen bonds. acs.org

Synthesis and Sustainability: A notable trend in the chemical industry is the focus on developing more sustainable, efficient, and environmentally friendly production processes. github.com For this compound, this includes innovations in synthetic methodologies aimed at improving yield and purity. github.com Modern synthetic routes, such as those employing ruthenium-catalyzed ring-closing olefin metathesis, are being explored to create structurally diverse substituted 3-hydroxypyridines. researchgate.net

Table 2: Selected Recent Research Applications of this compound Derivatives

Derivative Class Research Focus Potential Application Source
3-Hydroxypyridin-4-ones Iron (III) and Aluminum chelation Treatment of iron-overload diseases (e.g., thalassemia), Alzheimer's disease pnu.ac.ir
3-Hydroxypyridin-4-ones Anti-inflammatory, analgesic effects Inflammation and pain management nih.gov
Acylhydrazone Hybrids Tyrosinase inhibition, antioxidant activity Agents for hyperpigmentation disorders, antioxidants nih.gov
2-Ethyl-6-methyl-3-hydroxypyridinium salts Antihypoxic and neuroprotective effects Treatment of hypoxia-related conditions and neurodegenerative diseases dergipark.org.tr

| Aryldithiophosphonate Salts | Antimicrobial activity | Development of new antimicrobial drugs | dergipark.org.tr |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO B118123 3-Hydroxypyridine CAS No. 109-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFNBEZIAWKNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52536-09-1 (hydrochloride salt)
Record name 3-Pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1051563
Record name 3-Pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light tan powder; [Alfa Aesar MSDS]
Record name 3-Pyridinol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10771
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.55 [mmHg]
Record name 3-Pyridinol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10771
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

109-00-2
Record name 3-Hydroxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXYPYRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PYRIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBE4P5B6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 3 Hydroxypyridine

Classical Synthesis Routes for 3-Hydroxypyridine

Classical synthetic routes to this compound have been established through various chemical transformations of substituted pyridine (B92270) precursors. These methods, while foundational, often require harsh reaction conditions.

Synthesis from Aminopyridines via Diazotization

The conversion of 3-aminopyridine (B143674) to this compound can be achieved through a diazotization reaction followed by hydrolysis. This process involves the transformation of the amino group into a diazonium salt, which is subsequently displaced by a hydroxyl group upon heating in an aqueous acidic solution. The reaction proceeds by treating 3-aminopyridine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid like sulfuric acid or hydrochloric acid. The resulting diazonium salt is unstable and readily undergoes hydrolysis to yield this compound. While this method is a staple in aromatic chemistry, the synthesis of this compound via this route can present challenges due to the potential for side reactions and the difficulty in isolating the product in high purity google.com.

Synthesis from Halopyridines via Action of Caustic Alkali

This compound can be synthesized from 3-halopyridines, such as 3-chloropyridine, through nucleophilic aromatic substitution with a strong base. This reaction typically requires high temperatures and pressures to proceed efficiently. For instance, the reaction of 3-chloropyridine with a basic hydroxide like sodium hydroxide in a solvent such as propylene glycol at elevated temperatures leads to the formation of this compound google.com. One patented method describes heating 3-chloropyridine with sodium hydroxide in propylene glycol to 130°C, followed by distillation and purification steps to yield the final product with a molar yield of 85% nih.gov. However, it is noted that the direct reaction of 3-chloropyridine with potassium hydroxide can be violently exothermic and requires very high temperatures (around 175°C), posing operational challenges google.com.

Synthesis via Fusion of Pyridine-3-sulfonic Acid Derivatives with Alkali

A well-established industrial method for the preparation of this compound involves the alkali fusion of pyridine-3-sulfonic acid. This process entails heating the sulfonic acid derivative with a molten alkali, typically a mixture of sodium and potassium hydroxides, at high temperatures. The sulfonate group is displaced by a hydroxyl group under these harsh conditions. One patented process describes the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure (2 to 10 atmospheres) google.com. This method is considered an improvement over the high-temperature fusion of the mixed sodium and potassium salts of 3-pyridinesulfonic acid, which often leads to inconsistent yields google.com. Another variation involves the fusion of the ammonium salt of 3-pyridinesulfonic acid with potassium hydroxide, though this can be complicated by frothing due to the liberation of ammonia google.com.

Hydrolysis of 3-Alkoxypyridines

The hydrolysis of 3-alkoxypyridines, such as 3-methoxypyridine, to this compound represents another synthetic pathway. This transformation is typically achieved by cleaving the ether linkage under acidic conditions. While this method is conceptually straightforward, specific and detailed experimental procedures with high yields are not extensively documented in readily available literature, suggesting it may be a less common preparative route compared to other classical methods. The reaction would likely involve heating the 3-alkoxypyridine with a strong acid like hydrobromic or hydriodic acid.

Direct Hydroxylation of Pyridine

The direct hydroxylation of the pyridine ring at the C3 position is a challenging transformation due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic attack. Classical methods for direct hydroxylation are not as common or efficient as the multi-step syntheses starting from pre-functionalized pyridines. Most successful approaches for direct hydroxylation are contemporary methods. However, some classical approaches have been explored, such as the reaction of pyridine with oxidizing agents under harsh conditions, though these often suffer from low yields and lack of regioselectivity. A more modern approach to direct hydroxylation is detailed in the contemporary synthesis section.

Contemporary and Advanced Synthesis of this compound and Derivatives

Modern synthetic chemistry has sought to overcome the limitations of classical methods by developing more efficient, selective, and milder routes to this compound and its derivatives. These advanced methodologies often employ photochemical techniques or novel catalytic systems.

A significant advancement in the synthesis of 3-hydroxypyridines is the photochemical valence isomerization of pyridine N-oxides. This metal-free transformation provides a formal C3 selective hydroxylation of pyridines nih.govnih.govacs.org. The reaction is initiated by the irradiation of a pyridine N-oxide, which leads to the formation of an oxaziridine intermediate. This intermediate then undergoes rearrangement to afford the C3-hydroxylated pyridine nih.gov. The process is noted for its operational simplicity and compatibility with a diverse range of functional groups, making it suitable for the late-stage functionalization of complex molecules nih.govnih.govacs.org. Optimal conditions for this reaction have been identified, involving the use of a fluorinated alcohol like (F3C)3COH as a solvent and acetic acid as a rearrangement promoter, with irradiation at 254 nm nih.gov.

Another innovative approach is the de novo synthesis of polysubstituted 3-hydroxypyridines. One such method involves a palladium-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids mdpi.comproquest.comresearchgate.net. The resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines are then oxidized to the corresponding 3-oxo derivatives, followed by the elimination of p-toluenesulfinic acid to yield the polysubstituted this compound mdpi.comproquest.comresearchgate.net. This strategy allows for the regioselective construction of the this compound core from acyclic precursors, offering a high degree of flexibility in introducing various substituents mdpi.comproquest.comresearchgate.net.

Chemoenzymatic Methodologies for this compound Derivatives

Chemoenzymatic approaches, which integrate chemical and enzymatic steps, offer significant advantages in the synthesis of this compound derivatives, providing high selectivity and milder reaction conditions compared to purely chemical methods. Lipases, in particular, have been extensively utilized for the acylation and transesterification of this compound precursors, demonstrating excellent catalytic activity and enabling the synthesis of a variety of ester derivatives.

A notable application of this methodology is in the preparation of pyridinyloxyalkanol derivatives. The synthesis begins with a chemical step, typically a modified Williamson ether synthesis, to produce pyridinyloxyalkanols. This is followed by an enzyme-catalyzed acylation step. In studies optimizing the lipase-catalyzed acetylation of 12-(pyridin-3-yloxy)-dodecan-1-ol, several commercial lipases were evaluated. Candida antarctica lipase B (CAL B) was identified as the most effective catalyst, achieving complete conversion in just one hour at 30°C using ethyl acetate as both the acylating agent and solvent. google.com Other lipases, including those from Candida rugosa (CRL), Rizhomucor miehei (Lipozyme), and Carica papaya (CPL), also showed activity but required longer reaction times. google.com The yields for these enzymatic acylations are generally high, often exceeding 90%, with efficiency increasing with the length of the alkyl chain. google.com

Beyond lipases, other enzymes play a role in the transformation of this compound derivatives. For instance, transaminases are involved in the general base catalysis of the transamination of this compound-4-aldehyde with alanine. patsnap.com Furthermore, the microbial degradation of this compound involves enzymatic hydroxylation. In the bacterium Ensifer adhaerens HP1, a four-component this compound dehydrogenase catalyzes the initial hydroxylation of this compound to form 2,5-dihydroxypyridine (B106003), a key step in its catabolism. rsc.org Similarly, flavin-dependent monooxygenases, such as 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB), catalyze the β-hydroxylation of substituted pyridines, leading to ring cleavage. google.comchemicalbook.com These enzymatic reactions highlight the diverse biocatalytic tools available for modifying the this compound scaffold.

EnzymeTemperature (°C)Enzyme/Substrate RatioSubstrate Concentration (M)Time for Total Conversion (h)
CAL B30100.041
Lipozyme30100.0424
CRL30100.0472
CPL30100.04144

Carbenoid-Mediated N-O Bond Insertion in this compound Synthesis

A highly efficient and rapid method for the synthesis of the this compound core involves a carbenoid-mediated intramolecular N-O bond insertion. rsc.org This strategy provides a direct route to variously substituted 3-hydroxypyridines under mild conditions, typically completing within minutes. rsc.org

The reaction utilizes δ-diazo oxime ethers as precursors, which upon treatment with a dirhodium complex, generate a rhodium carbenoid intermediate. The catalyst of choice is often dirhodium(II) tetrakis(N-trifluoroacetylacetamido)camphorate, Rh₂(tfacam)₄, which effectively promotes the desired transformation with low catalyst loading (as low as 1 mol%). rsc.org The reaction proceeds rapidly, often reaching completion in 5 to 10 minutes at room temperature in solvents like dichloromethane (CH₂Cl₂). rsc.org

The proposed mechanism commences with the formation of the dirhodium carbenoid from the δ-diazo oxime ether, accompanied by the expulsion of dinitrogen gas. This is followed by the key step: an intramolecular insertion of the carbenoid into the N-O bond of the oxime ether. This insertion forms a cyclic intermediate which then undergoes elimination to aromatize into the stable this compound ring. rsc.org For substrates where the R³ group is an ester, ketone, or phosphonate, methanol is eliminated to yield the final product. However, if R³ is a sulfonyl group, the sulfonyl group itself is eliminated, leading to the formation of a 2-methoxy-3-hydroxypyridine derivative. rsc.org

This methodology exhibits broad functional group tolerance, accommodating various substituents on the precursor molecule. The efficiency and mildness of the conditions make it a valuable tool for accessing complex this compound scaffolds. rsc.org

Substrate (R¹, R², R³)ProductYield (%)
R¹=H, R²=H, R³=CO₂Me2-Methyl-5-hydroxy-4-(methoxycarbonyl)pyridine85
R¹=Me, R²=H, R³=CO₂Me2,6-Dimethyl-5-hydroxy-4-(methoxycarbonyl)pyridine95
R¹=Ph, R²=H, R³=CO₂Me6-Methyl-2-phenyl-5-hydroxy-4-(methoxycarbonyl)pyridine88
R¹=H, R²=Ph, R³=CO₂Me2-Methyl-6-phenyl-5-hydroxy-4-(methoxycarbonyl)pyridine87
R¹=H, R²=H, R³=P(O)(OEt)₂4-(Diethoxyphosphoryl)-5-hydroxy-2-methylpyridine86
R¹=H, R²=H, R³=SO₂Ph5-Hydroxy-2-methoxy-6-methylpyridine78

Hetero-Diels–Alder Reactions for Polysubstituted 3-Hydroxypyridines

The hetero-Diels–Alder (HDA) reaction provides a powerful and convergent strategy for the single-step synthesis of polysubstituted this compound scaffolds. This cycloaddition approach typically involves the reaction of an azadiene with a dienophile, leading to a bicyclic intermediate that aromatizes to the desired pyridine ring.

One of the most established variations is the Kondrat'eva HDA reaction, which employs 5-alkoxyoxazoles as the azadiene component and electron-deficient olefins as dienophiles. rsc.org While historically limited by harsh reaction conditions, modern adaptations have significantly improved the scope and practicality of this method. The use of Lewis acids, such as Neodymium(III) triflate (Nd(OTf)₃), has been shown to effectively catalyze the reaction at room temperature under neat conditions. rsc.org This catalyzed reaction proceeds by forming an unstable bicyclic cycloadduct, which subsequently eliminates an alcohol molecule to yield the substituted this compound. rsc.org The mild conditions enabled by Nd(OTf)₃ catalysis allow for good functional group tolerance, accommodating various alkyl and functionalized substituents on the oxazole (B20620) ring. rsc.org

Another green chemistry-oriented approach involves a thermally controlled, metal-free decarboxylative HDA reaction between 5-alkoxyoxazoles and acrylic acid. patsnap.com This method provides a direct route to valuable 2,6-difunctionalized 3-hydroxypyridines and is compatible with a wide range of functional groups, including ketones, amides, and esters. patsnap.com

A different HDA strategy utilizes silylated enol oximes as 1-azadiene precursors, which react with alkynes to furnish 2,5,6-trisubstituted 3-hydroxypyridines in high yields. google.comgoogle.com This methodology has proven particularly useful in the synthesis of complex natural products, such as the core structure of the potent antibiotic nosiheptide. google.comgoogle.com The reaction exhibits exceptional regioselectivity, especially with monosubstituted alkynyl ketones. google.com

Azadiene PrecursorDienophile/Reaction PartnerConditionsProduct TypeYield Range (%)
5-EthoxyoxazolesDimethylmaleateNd(OTf)₃ (40 mol%), neat, rt, 24hPolysubstituted 3-hydroxypyridines70-85
5-EthoxyoxazolesMethyl acrylateNd(OTf)₃ (40 mol%), neat, rt, 24hPolysubstituted 3-hydroxypyridines74-85
5-AlkoxyoxazolesAcrylic acidThermal, metal-free, microwave2,6-Difunctionalized 3-hydroxypyridines40-70
Silylated enol oximesAlkynesThermal2,5,6-Trisubstituted 3-hydroxypyridinesHigh

Novel Reduction of this compound for Enantioselective Synthesis

The reduction of the this compound ring system provides access to valuable chiral piperidine structures, which are prevalent in natural products and pharmaceuticals. A novel reduction method has been developed that not only reduces the pyridine ring but also installs functionality conducive to subsequent enantioselective transformations. rsc.orgrsc.org

This method involves the treatment of this compound with sodium borohydride (NaBH₄) in an acetic acid medium, crucially in the presence of benzyl (B1604629) chloroformate (CbzCl). rsc.org This one-pot procedure effects a 1,2-reduction of the pyridine ring and concomitant N-protection. The product of this reaction is not the fully saturated piperidine, but rather the versatile intermediate, 1-benzyloxycarbonyl-5-hydroxy-1,2,3,4-tetrahydropyridine (also named 1-benzyloxycarbonyl-5-hydroxy-2-piperideine). rsc.orgrsc.org

The significance of this intermediate lies in its utility for enantioselective synthesis. The racemic allylic alcohol product can be resolved through a lipase-mediated kinetic resolution. This chemoenzymatic step allows for the separation of enantiomers, paving the way for the synthesis of optically pure piperidine alkaloids. For example, this strategy has been successfully applied to the enantioselective synthesis of (+)-pseudoconhydrine and its N-methyl derivative, (+)-N-methylpseudoconhydrine. rsc.orgrsc.org The resolved, enantiomerically enriched tetrahydropyridine intermediate is carried through a series of subsequent chemical transformations to yield the final, optically active natural products. rsc.org This approach elegantly combines a novel reduction technique with biocatalysis to achieve stereocontrol, highlighting an efficient pathway from simple achiral this compound to complex chiral molecules.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, several green approaches for the synthesis of this compound and its derivatives have been developed. These methods focus on the use of renewable feedstocks, environmentally benign solvents and catalysts, and the improvement of atom economy through one-pot or multicomponent reactions. google.com

A significant advancement is the synthesis of this compound from furfural, a platform chemical derived from lignocellulosic biomass. rsc.orgrsc.org This strategy circumvents the reliance on fossil fuel-based starting materials. One patented method describes a one-pot reaction of furfural with an ammonia source using a non-precious, skeleton-type iron-based catalyst. rsc.org This process is conducted in deionized water, a green solvent, under mild temperature conditions (100-140°C), avoiding the use of corrosive strong bases or toxic heavy metal catalysts like mercury, which were employed in older, less environmentally friendly methods such as the pyridine sulfonation-alkali fusion process. rsc.org Another approach starting from furfurylamine (derived from furfural) uses hydrogen peroxide as a relatively clean oxidant. google.com

The principles of green chemistry are also embodied in chemoenzymatic methods, as discussed in section 2.2.1. The use of enzymes like lipases operates under mild conditions and in aqueous or benign organic solvents, reducing energy consumption and waste generation.

Furthermore, solvent-free synthesis represents another key green strategy. While demonstrated for the synthesis of 2-hydroxypyridine (B17775) derivatives, the concept of performing multicomponent reactions under solvent-free conditions by simply heating the reagents is a powerful tool for minimizing solvent waste. google.com Such multicomponent reactions (MCRs) inherently improve atom economy by combining three or more reactants in a single step to form the product, incorporating most of the atoms from the starting materials. google.com These approaches collectively represent a shift towards more sustainable and environmentally responsible production of this compound and related compounds.

Green Chemistry PrincipleApplication in this compound SynthesisExample
Use of Renewable FeedstocksSynthesis from biomass-derived platform chemicals.Using furfural to produce this compound. rsc.orgrsc.org
Benign SolventsReplacement of hazardous organic solvents with water.Reaction of furfural and ammonia source in deionized water. rsc.org
CatalysisUse of non-precious metal catalysts or biocatalysts.Employing iron-based catalysts instead of mercury; using lipases for esterifications. rsc.org
Atom EconomyDesigning syntheses to maximize the incorporation of all materials.Multicomponent reactions for pyridine synthesis. google.com
Safer ReagentsUsing less hazardous chemical reagents.Employing H₂O₂ as an oxidant. google.com
Energy EfficiencyConducting reactions at ambient temperature and pressure.Solvent-free reactions; enzymatic reactions at mild temperatures. google.com

Reactivity and Reaction Mechanisms of this compound

Electrophilic Substitution Reactions and Regioselectivity

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing inductive effect of the electronegative nitrogen atom. This deactivation makes reactions such as nitration, halogenation, and sulfonation more difficult, often requiring harsher conditions. quora.comyoutube.com For pyridine itself, electrophilic attack preferentially occurs at the 3-position. This is because the cationic intermediates (sigma complexes) formed from attack at the 2- and 4-positions have resonance structures that place a positive charge directly on the electronegative nitrogen atom, which is highly unfavorable. The intermediate from attack at the 3-position avoids this destabilizing arrangement. quora.comstudy.com

In this compound, the regioselectivity is influenced by two competing factors: the deactivating, meta-directing nature of the ring nitrogen, and the activating, ortho-, para-directing nature of the hydroxyl group. The outcome of electrophilic substitution depends significantly on the reaction conditions, particularly the acidity of the medium.

Nitration: In strongly acidic conditions, such as those used for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated. The resulting pyridinium (B92312) ion is even more strongly deactivated towards electrophilic attack. Kinetic studies have shown that this compound undergoes nitration as its conjugate acid. rsc.org The powerful activating effect of the hydroxyl group, combined with the deactivation of the protonated ring, directs the incoming electrophile (NO₂⁺) to the 2-position. rsc.org This leads to the formation of 3-hydroxy-2-nitropyridine. google.compatsnap.comgoogle.com Various nitrating systems have been employed, including potassium nitrate (KNO₃) in the presence of concentrated sulfuric acid or acetic anhydride. google.comchemicalbook.com

Halogenation and Sulfonation: Direct electrophilic halogenation and sulfonation of the this compound ring are challenging. The general difficulty of halogenating the electron-deficient pyridine ring often necessitates harsh conditions or alternative strategies. nih.govchemrxiv.org Similarly, sulfonation of pyridine requires high temperatures and fuming sulfuric acid, typically yielding the pyridine-3-sulfonic acid. google.com For this compound, reaction with sulfating agents can also lead to the formation of this compound sulfate (B86663), where substitution occurs on the oxygen atom rather than the carbon framework of the ring. nih.gov

The regioselectivity of electrophilic substitution on this compound is thus a complex interplay between the inherent electronic properties of the heterocyclic ring and the powerful directing effect of the hydroxyl substituent, modulated by the reaction conditions.

Bromination Kinetics and Mechanisms of 3-Hydroxypyridines

The bromination of this compound is an example of electrophilic aromatic substitution. The hydroxyl group at the 3-position is an activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The reaction is sensitive to the pH of the medium, which influences the nature of the active species.

A patented procedure for the preparation of 2-bromo-3-hydroxypyridine involves the dropwise addition of bromine to a cooled aqueous solution of this compound in sodium hydroxide. google.com The temperature is maintained between 10-15 °C, and after stirring at room temperature, the pH is adjusted to 7 to isolate the product. google.com This method suggests that the reaction proceeds efficiently under basic conditions, likely through the more reactive phenoxide-like anion.

Table 1: Bromination of this compound

Reactants Reagents Conditions Product Yield

Condensation Reactions with Formaldehyde (B43269)

The reaction of this compound with formaldehyde can proceed through different pathways depending on the reaction conditions and the presence of other reagents, notably amines, leading to aminomethylation products via the Mannich reaction. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, this compound), formaldehyde, and a primary or secondary amine. nih.govnih.govyoutube.com

A specific application of this is the hydroxymethylation of 3-hydroxy-6-methylpyridine at the 2-position. This reaction is carried out by heating a mixture of the substituted this compound, formaldehyde, and a tertiary amine, such as triethylamine, at a temperature between 50 and 100°C. dur.ac.uk The tertiary amine acts as a catalyst in this process. dur.ac.uk

Table 2: Hydroxymethylation of a Substituted this compound

Substrate Reagents Conditions Product

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can undergo esterification and etherification, which are common strategies for protecting this functional group or for modifying the compound's properties.

Esterification: The hydroxyl group can be converted to an ester. For instance, it can be transformed into a triflate, which is an excellent leaving group in cross-coupling reactions. This derivatization allows for the subsequent introduction of various substituents at the 3-position of the pyridine ring.

Etherification: The synthesis of 3-alkoxypyridines from this compound is typically achieved through a Williamson-type ether synthesis. libretexts.orgsci-hub.se This involves the deprotonation of the hydroxyl group with a base to form the corresponding alkoxide, followed by nucleophilic attack on an alkyl halide. A study describes the synthesis of 3-ethoxypyridine by treating the potassium salt of this compound with ethyl bromide. For the synthesis of the methyl ether, the sodium salt is first formed using sodium methoxide, and after removal of methanol, iodomethane is added in dimethylsulfoxide. dur.ac.uk Diazomethane has also been reported to convert this compound to its methyl ether. dur.ac.uk

Table 3: Etherification of this compound

Alkylating Agent Base Solvent Product
Ethyl bromide Potassium salt Not specified 3-Ethoxypyridine
Iodomethane Sodium methoxide Dimethylsulfoxide 3-Methoxypyridine

Oxidation Reactions Involving this compound

The oxidation of this compound and its derivatives can lead to various products depending on the oxidant and the reaction conditions. The pyridine ring is generally resistant to oxidation, but the hydroxyl group can influence the reaction's course.

While the direct oxidation of the this compound ring is not extensively detailed, the oxidation of side chains on substituted 3-hydroxypyridines has been reported. For example, the vapor-phase oxidation of 3-hydroxy-4-pyridinemethanol over a V-Mo-O catalyst yields 3-hydroxyisonicotinaldehyde (this compound-4-carboxaldehyde). cdnsciencepub.com The oxidation of hydroxylamines to nitrones can be achieved using manganese dioxide (MnO2) as a mild and efficient reagent. researchgate.net Stronger oxidizing agents like chromic acid (H2CrO4), often generated in situ, are known to oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones. libretexts.orgchadsprep.com Pyridinium chlorochromate (PCC) is a milder alternative that typically oxidizes primary alcohols to aldehydes. google.comnih.gov The application of these stronger oxidants directly to this compound would likely lead to complex product mixtures or degradation, though specific studies are scarce.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on the pyridine ring is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. Substitution at the 3-position is significantly less favorable.

However, nucleophilic substitution can be a viable route to this compound from a precursor with a good leaving group at the 3-position. A patented method describes the preparation of this compound by dissolving 3-chloropyridine in a solvent and heating it to 130-140 °C while adding a basic hydroxide. beilstein-journals.orgchemicalbook.com This reaction proceeds via a nucleophilic substitution of the chloride by a hydroxide ion.

Furthermore, studies on the reactions of 3-halopyridines with various nucleophiles, such as sulfur, oxygen, and carbon nucleophiles, have been conducted, often under microwave irradiation to accelerate the reaction. chemtube3d.com These reactions demonstrate that nucleophilic substitution at the 3-position of the pyridine ring is feasible, particularly with a suitable leaving group and reaction conditions.

Cycloaddition Reactions of this compound

This compound can exist in equilibrium with its zwitterionic form, 3-oxidopyridinium betaine. This betaine is a versatile 1,3-dipole and can participate in various cycloaddition reactions, providing a powerful tool for the synthesis of complex polycyclic nitrogen-containing compounds.

These 3-oxidopyridinium betaines can undergo [3+2], [5+2], [5+4], and [7+2] cycloaddition reactions with a variety of dipolarophiles and dienophiles. beilstein-journals.orggoogle.com The specific mode of cycloaddition is influenced by the substituents on the pyridinium ring and the nature of the reaction partner.

[3+2] Cycloaddition: This is a common reaction mode with alkenes and alkynes, leading to the formation of five-membered rings fused to the pyridine core.

[5+2] Cycloaddition: Reactions with electron-deficient alkenes can proceed via a (5+2) cycloaddition pathway.

[5+4] and [5+6] Cycloadditions: With dienes and fulvenes, (5+4) and (5+6) cycloadditions have been observed.

[7+2] Cycloaddition: Ketenes can react with 3-oxidopyridiniums in a [7+2] cycloaddition. beilstein-journals.org

The reactivity and selectivity of these cycloaddition reactions can be fine-tuned by altering the N-substituent on the pyridinium ylide.

Table 4: Cycloaddition Reactions of 3-Oxidopyridinium Betaines

Reaction Type Reactant Partner Product Type
[3+2] Alkenes, Alkynes Fused five-membered ring systems
[5+2] Electron-deficient alkenes Fused seven-membered ring systems
[5+4] Dienes Fused nine-membered ring systems

Derivatization Strategies for Functionalized 3-Hydroxypyridines

The functionalization of 3-hydroxypyridines is a key strategy for the synthesis of a wide array of biologically active molecules and functional materials. Derivatization can occur at the hydroxyl group, the nitrogen atom, or the carbon atoms of the pyridine ring.

Derivatization of the Hydroxyl Group: As discussed in section 2.3.3, the hydroxyl group can be readily converted into esters and ethers. This not only serves as a protecting group strategy but also allows for the modulation of the molecule's physicochemical properties. The conversion to a triflate is particularly useful as it enables subsequent cross-coupling reactions to introduce carbon, nitrogen, oxygen, and sulfur substituents at the 3-position.

Derivatization of the Ring Carbons:

Electrophilic Substitution: As seen with bromination (section 2.3.1.1), the hydroxyl group activates the ring towards electrophilic attack, primarily at the 2-, 4-, and 6-positions.

Condensation Reactions: As detailed in section 2.3.2, reactions with formaldehyde and amines lead to the introduction of aminomethyl groups.

Metalation: Directed ortho-metalation, where a substituent directs the deprotonation of an adjacent position by a strong base, can be a powerful tool for introducing functionality at specific positions of the pyridine ring.

Derivatization involving the Nitrogen Atom: The nitrogen atom of the pyridine ring can be quaternized to form pyridinium salts. This modification significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack.

These diverse derivatization strategies underscore the importance of this compound as a versatile building block in organic synthesis, providing access to a wide range of functionalized pyridine derivatives.

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs can be achieved through various methodologies, including de novo synthesis from acyclic precursors and reactions involving heterocyclic starting materials. One efficient approach involves a Pd(0)-catalyzed "anti-Wacker"-type cyclization. mdpi.commdpi.com This method utilizes amino acids, propargyl alcohols, and arylboronic acids to construct the polysubstituted pyridine ring. mdpi.com The key steps involve the anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes, followed by oxidation of the resulting tetrahydropyridine intermediate and subsequent elimination of p-toluenesulfinic acid to yield the desired this compound. mdpi.com

Another versatile method is the hetero-Diels–Alder reaction between 5-alkoxyoxazoles and various dienophiles. rsc.org This single-step process, often catalyzed by a Lewis acid such as Nd(OTf)₃ at room temperature, provides a straightforward route to polysubstituted this compound scaffolds with good functional group tolerance. rsc.org

A different strategy starts from 2-acylfurans, which react with nitrogen-containing compounds like aqueous or alcoholic ammonia at elevated temperatures (130-300 °C) and pressures. google.com This method has been shown to produce derivatives such as 2-ethyl-3-hydroxypyridine and 2-ethyl-6-methyl-3-hydroxypyridine in high yields. google.com

Starting MaterialsReagents and ConditionsProductYieldReference
N-propargyl-N-tosyl-aminoaldehydes, Arylboronic acidsPd(0) catalyst, Oxidation (e.g., Dess–Martin periodinane), Base (e.g., DBU)Polysubstituted 3-hydroxypyridinesVaries mdpi.com
5-Ethoxyoxazoles, DienophilesNd(OTf)₃, Room temperaturePolysubstituted 3-hydroxypyridinesGood rsc.org
2-Propionyloxyfuran25% aqueous ammonia, L-(+)-arginine, 150°C, 1.5-3.5 MPa2-Ethyl-3-hydroxypyridine83.1% google.com
5-Methyl-2-propionylfuranAqueous isopropanol, Ammonia, 180°C, 3.5-4.0 MPa2-Ethyl-6-methyl-3-hydroxypyridine87.1% google.com

Formation of Hydroxyalkyl and Acyloxyalkyl Derivatives

The hydroxyl group of this compound and its derivatives can be functionalized to form hydroxyalkyl and acyloxyalkyl derivatives. For instance, 3-(hydroxymethyl)pyridine can react with O-terpenyl aryldithiophosphonic acids under mild conditions (20°C for 1-2 hours) in ethanol. dergipark.org.tr This reaction proceeds via protonation of the pyridine nitrogen atom by the dithiophosphonic acid to form 3-(hydroxymethyl)pyridinium dithiophosphonates, a type of hydroxyalkyl derivative, in high yields (85-96%). dergipark.org.tr

The synthesis of acyloxyalkyl derivatives often involves the reaction of a pyridine N-oxide with an acid anhydride. For example, in an improved synthesis of a vitamin B6 analog, 3-acetoxy-4-acetoxymethylpyridine (a bis-acyloxy derivative) is formed as part of a mixture when 3-hydroxy-4-hydroxymethyl-2-methylpyridine N-oxide is treated with acetic anhydride. acs.org This mixture of acetates can then be used in subsequent steps without separation. acs.org

Starting MaterialReagentsProduct TypeExample ProductReference
3-(Hydroxymethyl)pyridineO-terpenyl aryldithiophosphonic acidsHydroxyalkyl derivative3-(Hydroxymethyl)pyridinium dithiophosphonates dergipark.org.tr
3-Hydroxy-4-hydroxymethyl-2-methylpyridine N-oxideAcetic anhydride (Ac₂O)Acyloxyalkyl derivative3-Acetoxy-4-acetoxymethyl-2-methylpyridine acs.org

Introduction of Halogen Substituents (e.g., 2-Iodo-3-hydroxypyridine)

Halogen substituents can be introduced onto the this compound ring through electrophilic halogenation. A straightforward and high-yielding synthesis of 2-iodo-3-hydroxypyridine uses this compound as the starting material. chemicalbook.com The reaction is carried out by treating an aqueous solution of this compound with iodine (I₂) in the presence of sodium carbonate (Na₂CO₃). chemicalbook.com The mixture is stirred at room temperature, and upon completion, the pH is adjusted to 4 with hydrochloric acid to precipitate the product. chemicalbook.com This method provides 2-iodo-3-hydroxypyridine as a white powder in high yield. chemicalbook.com This iodo-derivative serves as a versatile building block for further functionalization in the synthesis of pharmaceuticals and agrochemicals. guidechem.com

Synthesis of 2-Iodo-3-hydroxypyridine chemicalbook.com

Starting Material : this compound

Reagents : Iodine (I₂), Sodium Carbonate (Na₂CO₃), Water (H₂O), Hydrochloric Acid (HCl)

Procedure :

Dissolve this compound in water.

Add sodium carbonate and then iodine sequentially.

Stir the reaction mixture at room temperature for 2 hours.

Adjust the pH to 4 with 1 M HCl solution to precipitate the product.

Collect the precipitate by filtration, wash with cold water, and dry.

Yield : 92%

Product Appearance : White powder

Melting Point : 189-190 °C

Synthesis of this compound-4-one Derivatives

This compound-4-one (3,4-HPO) derivatives are a significant class of compounds, often synthesized for their metal-chelating properties. nih.gov A common synthetic strategy involves the reaction of 3-hydroxypyran-4-ones, such as maltol or kojic acid, with primary amines. nih.govresearchgate.net The synthesis typically involves a three-step process:

Protection of the hydroxyl group of the starting pyranone, often through benzylation. researchgate.net

Reaction of the protected pyranone with a suitable primary amine to form the corresponding benzylated pyridinone. researchgate.net

Removal of the benzyl protecting group by catalytic hydrogenation to yield the final 3-hydroxypyridin-4-one product. researchgate.net

This methodology allows for the introduction of various substituents on the pyridine nitrogen, creating a library of derivatives. researchgate.net More complex derivatives, such as those bearing benzyl hydrazide substitutions, have also been synthesized to explore their biological activities. rsc.orgnih.gov These syntheses often involve multi-step pathways to build the desired side-chain before its attachment to the pyridinone core. nih.gov

Starting MaterialKey StepsIntermediateFinal ProductReference
Maltol / Ethyl Maltol1. Benzylation of hydroxyl group. 2. Reaction with primary amines. 3. Catalytic hydrogenation.Benzylated pyridinone1-Substituted-3-hydroxypyridin-4-one researchgate.net
Kojic AcidConversion to hydrophilic derivatives.Not specified3-Hydroxy-6-hydroxymethyl-1-methylpyrid-4-one nih.gov
This compound-4-one scaffoldMulti-step synthesis and coupling with substituted benzohydrazides.Not applicable3-Hydroxypyridin-4-one benzyl hydrazide derivatives nih.gov

Synthesis of this compound-2-thione Derivatives

This compound-2-thione (3HPT) derivatives are synthesized for various applications, including their use as zinc-binding groups in enzyme inhibitors. nih.govnih.gov The synthesis often starts from a corresponding 3-hydroxypyridin-2-one (B1229133) or a protected precursor. The key transformation is the thionation of the carbonyl group.

A common method involves the following steps:

Protection of the 3-hydroxyl group, for example, as a methyl ether (3-methoxypyridin-2-one). nih.gov

N-alkylation or other modifications to introduce desired substituents. nih.gov

Thionation of the C2-carbonyl group using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). nih.gov

Deprotection of the 3-hydroxyl group, for instance, using boron tribromide (BBr₃) to cleave the methyl ether. nih.gov

This synthetic route allows for the creation of a diverse range of substituted this compound-2-thione analogs. nih.gov

Starting MaterialReagents for ThionationDeprotection ReagentProductReference
O-methyl protected 3-hydroxypyridin-2-one intermediatesLawesson's reagentBBr₃3-Hydroxypyridin-2-thione (3HPT) derivatives nih.gov
O-benzyl protected 3-hydroxypyridin-2-one intermediatesP₄S₁₀ at 175°CCatalytic hydrogenation (removes O-benzyl)3-Hydroxypyridin-2-thione (3HPT) derivatives nih.gov

Synthesis of This compound-4-carboxaldehyde (B112166) Analogs (Vitamin B6 Analogs)

This compound-4-carboxaldehyde, also known as 3-hydroxyisonicotinaldehyde, is a simple analog of pyridoxal (a form of vitamin B6). acs.orgwikipedia.org A primary and historically significant route for its synthesis is the oxidation of a precursor with a methyl or hydroxymethyl group at the 4-position of the this compound ring.

The first reported synthesis in 1958 involved the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide (MnO₂). wikipedia.org An improved synthesis was later developed starting from 3-hydroxy-4-hydroxymethyl-2-methylpyridine N-oxide. acs.org This starting material is treated with acetic anhydride to form a mixture of acetates. This mixture is then oxidized with manganese dioxide, followed by hydrolysis, to yield the desired aldehyde. acs.org The synthesis of vitamin B6 and its analogs can also be approached through more complex multi-step processes that build the pyridine ring from acyclic precursors. google.com

PrecursorOxidizing AgentProductReference
3-Hydroxy-4-pyridinemethanolManganese dioxide (MnO₂)This compound-4-carboxaldehyde wikipedia.org
3-Acetoxy-4-acetoxymethyl-2-methylpyridine (from N-oxide)Manganese dioxide (MnO₂)3-Hydroxy-2-methyl-4-pyridinecarboxaldehyde acs.org

Synthesis of 2-Amino-3-hydroxypyridine (B21099)

Several synthetic routes are available for the preparation of 2-amino-3-hydroxypyridine. A common laboratory-scale method involves the reduction of a nitro precursor. Specifically, 2-hydroxy-3-nitropyridine is hydrogenated using a palladium on carbon (10% Pd/C) catalyst in methanol. chemicalbook.com The reaction is typically run under a hydrogen atmosphere overnight, and the product is purified by column chromatography. chemicalbook.com

Another established method is the Chichibabin reaction, which involves the direct amination of this compound using sodium amide (NaNH₂) at elevated temperatures in a solvent like xylene. This reaction introduces the amino group at the 2-position.

A distinct industrial approach starts from furfural. google.compatsnap.com This process involves:

A ring-opening reaction of furfural by introducing chlorine or bromine into an aqueous solution. google.compatsnap.com

Reaction of the resulting mixture with an ammonium sulfamate solution to produce 2-amino-3-hydroxypyridine sulfonate. google.compatsnap.com

Hydrolysis of the sulfonate intermediate under alkaline conditions to yield the final product, brown 2-amino-3-hydroxypyridine, with yields reported to be over 75%. google.compatsnap.com

Starting MaterialKey Reagents/ConditionsProductYieldReference
2-Hydroxy-3-nitropyridine10% Pd/C, H₂, Methanol2-Amino-3-hydroxypyridine89% chemicalbook.com
This compoundSodium amide (NaNH₂), elevated temperature2-Amino-3-hydroxypyridine62.9% (based on recovered starting material)
Furfural1. Cl₂ or Br₂; 2. Ammonium sulfamate; 3. Alkaline hydrolysis2-Amino-3-hydroxypyridine>75% google.compatsnap.com

Advanced Spectroscopic and Computational Analysis of 3 Hydroxypyridine

Theoretical Studies of 3-Hydroxypyridine and its Tautomers

Theoretical studies are crucial for understanding the fundamental characteristics of this compound, including its tautomeric equilibrium, which is significantly influenced by its environment. researchgate.netrsc.org Computational models allow for the detailed examination of properties that are often difficult to isolate and measure experimentally.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound and its derivatives. physchemres.org DFT methods, particularly the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) or 6-311++G**, are frequently employed to optimize molecular structures, predict vibrational frequencies, and calculate various electronic properties. mdpi.comresearchgate.netnih.govscispace.com These calculations have proven to be more accurate than conventional Hartree-Fock methods for polyatomic molecules. ijesit.com

DFT has been successfully used to study the tautomeric equilibrium between this compound (the enol form) and its zwitterionic 3-pyridone tautomer. researchgate.net Calculations have confirmed that the enol form is the sole tautomer in certain environments, and these theoretical findings align with experimental absorption spectroscopy data. researchgate.net Furthermore, DFT has been applied to analyze the antioxidant activity of this compound-4-one derivatives, where electronic and energetic descriptors are calculated to understand their scavenging mechanisms. researchgate.netnih.govscispace.com In studies of lanthanide complexes involving a 3-hydroxypyridyl group, DFT calculations have been instrumental in modeling the structural and electronic changes that occur with pH variations, providing insight into the coordination strength and the resulting changes in spectroscopic signals. nih.gov

Hartree-Fock (HF) methods, while often considered a baseline for more advanced computational techniques, have been utilized in the structural optimization of this compound derivatives. mdpi.comnih.gov In comparative studies, both DFT and HF methods have been used to investigate the molecular structures of compounds like 3-bromo-2-hydroxypyridine. mdpi.comnih.gov While DFT methods generally provide results that are in closer agreement with experimental data for properties like vibrational frequencies, HF calculations still offer valuable initial geometric parameters. ijesit.com For instance, studies on methyl-substituted 2-hydroxypyridine (B17775) have used HF, alongside other methods, to determine the minimum energy conformation. scispace.com However, it has been noted that HF can overestimate tautomeric energies when using geometric parameters that are closer to experimental measurements. chemrxiv.org The optimization of molecular structures for this compound and related compounds has been performed using both HF and DFT, often with basis sets such as 6-311++G(d,p), to provide a comprehensive understanding of their geometries. ijesit.com

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for understanding the charge distribution and reactive sites of a molecule. For this compound and its derivatives, MEP maps are calculated to visualize the electrostatic potential on the molecule's surface. mdpi.com These maps reveal regions of positive and negative potential, which are crucial for predicting sites of electrophilic and nucleophilic attack.

In studies of 3-bromo-2-hydroxypyridine, MEP analysis performed at the B3LYP/6-311++G(d,p) level of theory shows negative potential over electronegative atoms like oxygen and nitrogen, and positive potential over hydrogen atoms. mdpi.comresearchgate.net This information is vital for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com The MEP analysis helps in identifying the charge density, delocalization, and sites of chemical reactivity. mdpi.com For the monomer and dimer structures of 3-bromo-2-hydroxypyridine, the MEP maps highlight how the electrostatic potential changes upon dimerization, indicating regions of electrostatic repulsion and areas where the potential is close to zero, characteristic of C-C and C-H bonds. mdpi.com Similarly, for pyridoxamine, a related vitamin B6 derivative, MEP maps reveal how the electron density is distributed across the different tautomeric and ionic forms. researchgate.net

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in chemical reactions. nih.govajchem-a.com

For this compound derivatives, a smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability, as less energy is required to excite an electron from the ground state. nih.gov This principle has been applied in the study of various substituted this compound-4-ones, where the energy gap is used to predict their relative stability and reactivity. nih.govresearchgate.net For example, in a comparison of two such derivatives, the compound with the larger energy gap was determined to be more stable. nih.govresearchgate.net

The HOMO and LUMO energies are also used to calculate other global reactivity descriptors like chemical hardness and softness. nih.gov The distribution of the HOMO and LUMO orbitals across the molecule can identify the electron-donating and electron-accepting sites, respectively. nih.gov For instance, in 3-bromo-2-hydroxypyridine, the HOMO is delocalized over the pyridine (B92270) ring, while the LUMO orbitals are of π* character, and the HOMO→LUMO transition implies a transfer of electron density to the entire pyridine ring and the oxygen atom. mdpi.com

Below is a table summarizing the calculated HOMO, LUMO, and energy gap values for selected this compound derivatives from various studies.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
3-Bromo-2-hydroxypyridine (gas)-6.880-1.4755.405DFT/B3LYP/6-311++G(d,p)
This compound-4-one derivative (6a)-6.05-1.474.58B3LYP/6-31+G
This compound-4-one derivative (6b)-6.14-1.474.67B3LYP/6-31+G

The Electronic Localization Function (ELF) and Fukui functions are advanced computational tools used to analyze the electronic structure and reactivity of molecules. mdpi.comresearchgate.net ELF provides a method for mapping the electron localization in a molecule, revealing regions corresponding to covalent bonds, lone pairs, and atomic cores. journalijar.comjussieu.fr This topological analysis helps in understanding the nature of chemical bonding. journalijar.com

For derivatives of this compound, ELF analysis has been used to describe the electron distribution and identify reactive sites on the molecular surface. mdpi.com For example, in 3-bromo-2-hydroxypyridine, ELF analysis, along with Localized Orbital Locator (LOL), helps to characterize the electron distribution and covalent bonding. mdpi.comjournalijar.com High ELF values are observed around hydrogen atoms, indicating highly localized bonding and non-bonding electrons, while irregular localization domains describe the C-O and C-Br bonds. journalijar.com

Fukui functions are used to predict the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks. mdpi.com These functions are derived from the change in electron density as the number of electrons changes. In studies of this compound derivatives, Fukui functions have been calculated to provide a quantitative measure of the reactivity of specific atoms, complementing the qualitative picture provided by MEP analysis. mdpi.comresearchgate.net

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. mdpi.comuj.edu.plresearchgate.net This technique plots the RDG against the electron density, which allows for the identification of different types of interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. jussieu.fr

In the study of this compound derivatives, RDG analysis has been employed to describe and understand the nature of intermolecular interactions. mdpi.com For instance, in the dimer of 3-bromo-2-hydroxypyridine, RDG analysis can reveal the presence of hydrogen bonds and van der Waals interactions that stabilize the dimeric structure. mdpi.comresearchgate.net The resulting 3D visualization maps these NCIs, with different colors typically representing the strength and type of interaction. jussieu.fr This method is particularly valuable for understanding the crystal packing and supramolecular chemistry of these compounds. mdpi.com The analysis of NCIs is crucial as these weak interactions play a significant role in determining the physical and chemical properties of molecular systems. uj.edu.pl

Theoretical Calculation of Tautomeric Equilibria and Isomer Energetics

Theoretical calculations have been instrumental in elucidating the intrinsic stability of the tautomers of this compound. Computational studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, consistently show that the neutral enol (hydroxy) form is substantially more stable than its zwitterionic keto (pyridone) counterpart in the gas phase. nih.govacs.org High-level calculations, such as those at the B3LYP/6-311+G** level, predict that the hydroxy form is more stable than the zwitterionic form by a significant margin of 43–56 kJ/mol. nih.govacs.org These findings are supported by other ab initio calculations using a 3-21G basis set, which also predict the greater stability of the hydroxypyridine isomers. rsc.org

The energy difference is a critical factor governing the equilibrium in an isolated state, free from external interactions. The computational results provide a baseline understanding of the molecule's inherent preference before considering environmental influences like solvents. acs.org The consistency across different high-level computational models lends confidence to the prediction that the hydroxy tautomer is the energetically favored species in the gas phase. acs.org

Table 1: Calculated Relative Stability of this compound Tautomers in the Gas Phase

Tautomer Form Computational Method Relative Energy (kJ/mol) Reference
Hydroxy (Enol) B3LYP/6-311+G** 0 (Reference) acs.org
Zwitterion (Keto) B3LYP/6-311+G** +43 to +56 nih.govacs.org
Hydroxy (Enol) ab initio (3-21G) More Stable rsc.org

Modeling of Solvation Effects on Tautomeric Equilibria

While the hydroxy form of this compound is dominant in the gas phase, its tautomeric equilibrium is highly sensitive to the solvent environment. nih.govmdpi.com Computational modeling has been crucial in understanding and quantifying these solvent-induced shifts. Theoretical studies utilize various solvation models, including continuum models (like SCRF and SCIPCM), discrete models involving explicit solvent molecules, and hybrid approaches that combine both. nih.govacs.org

In nonpolar and aprotic polar solvents, the neutral hydroxy form remains the more stable tautomer, although the energy difference between the tautomers is reduced compared to the gas phase. nih.gov However, a dramatic reversal of stability is predicted in aqueous media. nih.govacs.org The polar, protic nature of water preferentially stabilizes the zwitterionic keto form. nih.gov Hybrid models that incorporate both explicit water molecules and a continuum field are required to accurately capture the energetic effects of aqueous solvation. nih.gov Ab initio calculations suggest that a minimum of three water molecules are necessary to effectively solvate the polar centers of each tautomer in a networked pattern. researchgate.netpsu.edu This highlights the importance of specific hydrogen-bonding interactions in shifting the equilibrium. nih.gov

Table 2: Predicted Tautomeric Free Energy Difference (ΔG₂₉₈) in Different Media

Medium Dielectric Constant (ε) Predicted ΔG₂₉₈ (kJ/mol) Favored Form Reference
Gas Phase 1 47 Hydroxy nih.govacs.org
Aprotic Polar 40 22 Hydroxy nih.govacs.org
Aqueous 78.4 -29 Zwitterion nih.govacs.org

Note: Energies are for the related compound pyridoxal-5'-phosphate, illustrating the trend for the this compound class.

Computational Predictions of Lipophilicity and Drug-likeness (LogP)

Computational methods are widely used in drug discovery to predict the physicochemical properties of molecules, such as lipophilicity, which is quantified by the logarithm of the partition coefficient (LogP). mdpi.comresearchgate.net These predictions help in assessing the "drug-likeness" of a compound, as LogP influences absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comresearchgate.net

For derivatives of this compound, Quantitative Structure-Property Relationship (QSPR) studies have been conducted to develop models that predict LogP based on theoretical molecular descriptors. researchgate.netnih.gov Methods like Partial Least Squares (PLS) regression combined with a Genetic Algorithm (GA-PLS) for variable selection can create robust predictive models. nih.govmdpi.com These models establish a mathematical relationship between LogP and descriptors representing the molecule's topology, geometry, or electronic structure. researchgate.netnih.gov Different computational approaches and software can be used to calculate LogP, such as the Ghose-Crippen method (ALogP) or the Moriguchi method (MLogP), which can sometimes lead to varying predictions. pnu.ac.ir For instance, for some derivatives, different methods have predicted the compounds to be either hydrophobic or lipophilic, underscoring the importance of method selection and validation. pnu.ac.ir

Table 3: Common Computational Approaches for LogP Prediction

Method/Approach Basis of Calculation Typical Application Reference
QSPR (e.g., GA-PLS) Statistical correlation with molecular descriptors Predicting LogP for a series of related compounds researchgate.netnih.gov
Atom-based (e.g., ALogP) Sum of contributions from individual atoms/fragments Rapid screening and estimation pnu.ac.ir
Property-based (e.g., MLogP) Rule-based calculation from structural features Drug-likeness assessment (e.g., 'Rule of 5') researchgate.netpnu.ac.ir
DFT-based Calculation using quantum chemical methods High-accuracy prediction for specific molecules pnu.ac.ir

Spectroscopic Characterization Techniques Applied to this compound

NMR Spectroscopy (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure in solution and can be used to identify the dominant tautomeric form of this compound. cmst.eu Studies combining experimental ¹H NMR data with quantum chemical calculations have provided clear insights into its structure in specific solvents. cmst.eu

In a study using DMSO-d₆ as the solvent, the experimental ¹H NMR chemical shifts were compared against theoretical values calculated for both the 3-hydroxy and 3-pyridone tautomers. cmst.eucmst.eu The calculations were performed using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level of theory. cmst.eu The results showed a strong linear correlation between the experimental chemical shifts and those calculated for the 3-hydroxy tautomer. cmst.eucmst.eu Conversely, a lack of such correlation was observed for the zwitterionic 3-pyridone form. cmst.eu This provides compelling evidence that the 3-hydroxy tautomer is the predominant species in DMSO-d₆ solution. cmst.eucmst.eu

Table 4: Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

Proton Experimental δ (ppm) Calculated δ (ppm) (for 3-hydroxy form) Reference
H-2 8.11 8.11 cmst.eu
H-4 7.21 7.21 cmst.eu
H-5 7.17 7.17 cmst.eu
H-6 8.01 8.01 cmst.eu
OH 9.60 N/A* cmst.eu

The chemical shift of the labile OH proton is significantly affected by hydrogen bonding with the solvent and was excluded from the correlation analysis.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is highly effective for studying the tautomeric equilibrium of this compound, as the enol and keto forms possess distinct electronic structures that lead to different absorption spectra. nih.govacs.org In aqueous solution, this compound exists as a mixture of both the neutral enol form and the zwitterionic keto form. nih.gov The resulting UV-Vis spectrum is a superposition of the absorption bands corresponding to each tautomer. nih.govacs.org

By decomposing the overlapping spectral bands, the contribution of each species can be determined. nih.gov Studies have shown that in aqueous solution, the two tautomers are present in nearly equal proportions, with a reported tautomeric equilibrium constant (K_T = [keto]/[enol]) of approximately 1.1. nih.govacs.org This demonstrates that the solvent environment (water) provides sufficient stabilization for both forms to coexist in significant amounts. nih.gov

Table 5: Decomposed UV-Visible Absorption Maxima for this compound Tautomers in Aqueous Solution

Tautomer Form Absorption Maximum (λ_max) Electronic Transition Reference
Enol (Hydroxy) ~275 nm π → π* nih.gov
Keto (Zwitterion) ~315 nm π → π* nih.gov

Fluorescence Spectroscopy and Micellar Solubilization Studies

Fluorescence and absorption spectroscopy are valuable tools for investigating how microenvironments affect the tautomeric equilibrium of this compound. researchgate.net Micellar systems, such as those formed by cyclodextrins (CDs), create hydrophobic nanocavities in aqueous solution, providing a model for biological membranes or protein interiors. researchgate.netpsu.edu

When this compound is introduced into an aqueous solution containing α-cyclodextrin or β-cyclodextrin, a noticeable shift in the tautomeric equilibrium occurs. researchgate.netrsc.org Spectroscopic analysis reveals that upon encapsulation of the this compound molecule within the hydrophobic CD cavity, the absorbance intensity of the zwitterionic (keto) tautomer decreases, while the intensity of the enol (hydroxy) tautomer's band increases. psu.edursc.org This shift indicates that the equilibrium moves in favor of the less polar enol form inside the nonpolar microenvironment provided by the cyclodextrin. researchgate.netrsc.org The effect is a direct consequence of "caging" the molecule away from the bulk water, which preferentially stabilizes the zwitterionic form. psu.edu

Table 6: Effect of Cyclodextrin Encapsulation on this compound Tautomerism

Cyclodextrin Type Cavity Environment Effect on Equilibrium Observed Spectroscopic Change Reference
α-CD, β-CD Hydrophobic Shifts toward enol form Decrease in zwitterion absorbance, increase in enol absorbance researchgate.netpsu.edu
γ-CD Large Cavity (less stable complex) Slight shift toward zwitterion form Slight increase in zwitterion absorbance psu.edu
DMβ-CD Highly Hydrophobic Strongest shift toward enol form Largest decrease in zwitterion absorbance psu.edu

Mass Spectrometry for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the case of this compound, electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns.

The mass spectra of this compound and its isomer, 4-hydroxypyridine, are quite similar. aip.org Key ions observed in the mass spectrum of this compound include the molecular ion (M+•) at m/z 95, an ion corresponding to the loss of a hydrogen atom ([M-H]+) at m/z 94, and an ion resulting from the loss of a formyl radical ([M-CHO]+) at m/z 67. aip.org The relative intensities of these ions can sometimes be used to distinguish between the isomers. aip.org

Under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions with positive ion mode and collision-induced dissociation (CID), the protonated molecule [M+H]+ at m/z 96.0444 is the precursor ion. nih.govnih.gov The fragmentation of this ion leads to several product ions, with the most prominent peaks often being at m/z 68.0495 and m/z 78.0338. nih.govnih.gov

The fragmentation pathways of hydroxypyridine N-oxides have also been studied. conicet.gov.ar Tandem mass spectrometry (MS/MS) of the protonated this compound N-oxide reveals two main fragmentation pathways: the loss of a hydroxyl radical (•OH) to form an ion at m/z 95, and the loss of a water molecule (H2O) to form an ion at m/z 94. conicet.gov.ar The loss of the hydroxyl radical is the dominant pathway at collision energies above 13 eV. conicet.gov.ar

A summary of the major ions observed in the mass spectrometric analysis of this compound is presented in the table below.

Ion Typem/z (EI)m/z (LC-MS, [M+H]+)FragmentationReference
Molecular Ion9596.0444Intact molecule (or protonated molecule) aip.orgnih.govnih.gov
[M-H]+94-Loss of a hydrogen atom aip.org
[M-CHO]+67-Loss of a formyl radical aip.org
Product Ion-68.0495Fragmentation of [M+H]+ nih.govnih.gov
Product Ion-78.0338Fragmentation of [M+H]+ nih.govnih.gov

FTIR Spectroscopy (for derivatives)

Fourier-transform infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

For derivatives of this compound, the IR spectra will show characteristic bands corresponding to the parent ring structure as well as the appended functional groups. For instance, in 3-hydroxypyridin-4-one derivatives, characteristic bands for the hydroxyl (O-H), carbonyl (C=O), carbon-carbon double bond (C=C), and carbon-nitrogen (C-N) stretching vibrations are observed. nih.gov

A study on 3-hydroxypyridinium (B1257355) aryldithiophosphonates, which are salts of this compound, showed a medium broad band in the range of 3279–3632 cm⁻¹ corresponding to the O-H stretching vibrations of the 3-hydroxypyridinium cation. dergipark.org.tr In the case of 3-(hydroxymethyl)pyridinium aryldithiophosphonates, a strong broad band for the O-H stretch is observed between 3313–3329 cm⁻¹. dergipark.org.tr

The IR spectra of various substituted pyridines have been extensively analyzed. asianpubs.orgjst.go.jp The positions of the absorption bands are influenced by the nature and position of the substituents on the pyridine ring. jst.go.jp For example, a series of weak absorptions between 990 and 1220 cm⁻¹ can be characteristic of the substitution pattern. jst.go.jp

Computational studies, often using Density Functional Theory (DFT), are frequently employed to calculate the theoretical vibrational frequencies of this compound and its derivatives. nih.govamazonaws.comresearchgate.net These calculated spectra are then compared with the experimental FTIR spectra to aid in the assignment of the observed vibrational modes. nih.govresearchgate.net For example, the calculated IR spectra for certain this compound-4-one derivatives have confirmed the presence of aromatic and aliphatic C-H, C=O, C-C, C-O, C-N, and O-H groups. nih.gov

The table below summarizes some of the characteristic FTIR absorption bands for derivatives of this compound.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
Hydroxyl (O-H)Stretching3200 - 3650 nih.govdergipark.org.tr
Carbonyl (C=O)Stretching~1620 nih.gov
C=C (aromatic)Stretching~1580 nih.gov
Carbon-Nitrogen (C-N)Stretching~1230 nih.gov

Coordination Chemistry and Metal Complexes of 3 Hydroxypyridine

3-Hydroxypyridine as a Ligand in Coordination Compounds

This compound (3-pyOH) is a versatile ligand in coordination chemistry, capable of binding to metal ions in several ways. It can coordinate as a neutral molecule through its nitrogen atom or, upon deprotonation of the hydroxyl group, as an anionic ligand through either the nitrogen or oxygen atom, or by bridging two metal centers. uni-lj.si The coordination mode is influenced by factors such as the metal ion, the solvent, and the presence of other ligands. mdpi.com

In its neutral form, this compound typically coordinates to metal ions through the nitrogen atom. mdpi.com However, it can also act as a bridging ligand, as seen in a two-dimensional copper(II) complex where neutral this compound ligands bridge copper centers through N,O-bidentate coordination. psu.edu

The deprotonated form, the pyridin-3-onato anion (3-pyO-), can act as a monodentate ligand, coordinating through either the nitrogen or oxygen atom. More commonly, it functions as a bidentate bridging ligand, linking two metal ions. rsc.org This bridging often leads to the formation of one-dimensional polymeric chains. rsc.org For example, in a copper(II) complex, the pyridin-3-onato anion acts as an N,O-bidentate bridging ligand, creating infinite one-dimensional chains. rsc.org

The versatility of this compound as a ligand is further demonstrated by its presence in various complex structures, including mononuclear, dinuclear, and polynuclear copper complexes. uni-lj.si In mononuclear and dinuclear complexes, it typically binds terminally through the nitrogen or oxygen atom. uni-lj.si In polynuclear complexes, both terminal and bridging coordination modes have been observed. uni-lj.si

Synthesis and Characterization of Transition Metal Complexes with this compound Derivatives (e.g., 2-(salicylimino)-3-hydroxypyridine)

A variety of transition metal complexes have been synthesized using this compound and its derivatives. A notable example is the Schiff base 2-(salicylimino)-3-hydroxypyridine (SIHP), which is formed by the condensation of 2-amino-3-hydroxypyridine (B21099) and salicylaldehyde. jocpr.com This ligand has been used to prepare complexes with several transition metals, including Cu(II), Fe(II), Mn(II), and Zn(II). jocpr.com

The synthesis of these complexes typically involves refluxing an ethanolic solution of the ligand with the corresponding metal salt. jocpr.com The resulting complexes are often stable solids and have been characterized using various spectroscopic and analytical techniques. jocpr.comjocpr.com

Characterization Techniques:

Elemental Analysis: Confirms the stoichiometric composition of the complexes. jocpr.comcapes.gov.br

FTIR Spectroscopy: Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups. jocpr.comresearchgate.net

UV-Visible Spectroscopy: Used to study the electronic transitions within the complexes, which can provide insights into their geometry. jocpr.com

Magnetic Susceptibility Measurements: Helps to determine the geometry and oxidation state of the central metal ion. jocpr.comscirp.org

For instance, the magnetic moment values for the Cu(II), Fe(II), and Mn(II) complexes of SIHP have suggested an octahedral geometry for these compounds. jocpr.comjocpr.com Similarly, electronic spectra of a Co(II) complex of SIHP showed transitions consistent with an octahedral arrangement. jocpr.com

Another example involves the synthesis of mixed-ligand Cu(II) complexes using 2-amino-3-hydroxypyridine and 2-methoxy-5-sulfamoylbenzoic acid. mjcce.org.mk The structures of these amorphous metal complexes have been proposed based on data from elemental analysis, ICP-OES, FTIR, UV-Vis spectroscopy, magnetic susceptibility, and molar conductivity measurements. mjcce.org.mk

Electronic and Magnetic Properties of this compound Metal Complexes

Magnetic susceptibility measurements are a key tool for characterizing these properties. For example, studies on transition metal complexes of 2-(salicylimino)-3-hydroxypyridine have revealed octahedral geometries for several metal ions based on their magnetic moments. jocpr.comjocpr.com Similarly, the magnetic moment of a Mn(II) complex with 3-aminopyridine (B143674) was found to be consistent with a high-spin d5 configuration in an octahedral environment. scirp.org

In a one-dimensional copper(II) complex with both neutral and deprotonated this compound ligands, magnetic measurements indicated an antiferromagnetic interaction between the copper centers. psu.edursc.org This means that the magnetic moments of adjacent copper ions align in opposite directions, leading to a reduction in the total magnetic moment of the material. rsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique for studying the electronic structure of paramagnetic complexes. For instance, the EPR spectrum of a copper(II) complex with this compound-2-carboxylic acid showed a four-line hyperfine splitting pattern due to the coupling of the unpaired electron with the copper nucleus. capes.gov.brnih.gov The observation of an additional five-line super-hyperfine splitting pattern at low temperatures indicated interaction with the ligand nitrogen atoms, confirming the structure of the complex in solution. capes.gov.brnih.gov

The electronic spectra of these complexes, typically measured using UV-Visible spectroscopy, provide information about the d-d electronic transitions of the metal ions. The positions and intensities of these bands are characteristic of the coordination geometry of the metal ion. For example, the electronic spectrum of an Fe(II) complex of 2-(salicylimino)-3-hydroxypyridine displayed weak bands characteristic of an octahedral symmetry. jocpr.com

Applications of this compound Complexes in Catalysis

Complexes of this compound and its derivatives have shown promise in various catalytic applications. The versatility of the pyridine-based ligand allows for the fine-tuning of the electronic and steric properties of the metal center, which is crucial for catalytic activity.

One area of application is in cross-coupling reactions. For instance, nickel(II) and palladium(II) complexes with hydroxypyridine-functionalized N-heterocyclic carbene (NHC) ligands have been evaluated as catalysts for the Kumada–Tamao–Corriu cross-coupling reaction, which forms carbon-carbon bonds between aryl chlorides and Grignard reagents. researchgate.net

Copper-based catalysts have been employed for N- and O-arylation reactions of hydroxypyridines. acs.org Specifically, a copper catalyst with 2,2,6,6-tetramethylheptane-3,5-dione (B73088) as a ligand has been used for the N-arylation of 4-hydroxypyridines and the O-arylation of 3-hydroxypyridines with aryl halides. acs.org

Furthermore, the catalytic reduction of this compound to 3-hydroxypiperidine (B146073) has been achieved through hydrogenation at high pressures and temperatures in the presence of a nickel catalyst like Raney nickel. google.com This transformation is significant as N-substituted 3-hydroxypiperidines are valuable building blocks in medicinal chemistry. google.com

The design of these catalysts often involves creating specific coordination environments around the metal ion. For example, the use of tripodal ligands incorporating hydroxypyridine moieties can create well-defined active sites for catalysis. rsc.org The hemilabile nature of the pyridonate ligand, where it can partially dissociate and re-coordinate, can also play a crucial role in the catalytic cycle. rsc.org

Role of this compound in Metal Chelation and Remediation

This compound and its derivatives, particularly the 3-hydroxypyridin-4-ones (HPOs), are highly effective chelating agents for various metal ions. researchgate.net This property makes them suitable for applications in metal remediation and the treatment of diseases related to metal overload. mdpi.com Their high affinity for hard metal ions like Fe(III) and Al(III) is a key feature. mdpi.comrsc.org

The chelating ability of these compounds is attributed to their bidentate nature, allowing them to form stable five-membered rings with metal ions. rsc.org The effectiveness of these chelators can be compared using the pM value (e.g., pFe³⁺), which represents the negative logarithm of the free metal ion concentration at specific conditions. kcl.ac.uk A higher pM value indicates a stronger chelating agent. For example, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has a higher pFe³⁺ value (22.0) compared to deferiprone (B1670187) (20.6), a clinically used iron chelator. researchgate.net

The ability of this compound derivatives to chelate iron is particularly important in biological systems. "Loosely-bound" iron can participate in redox cycling between its ferrous (Fe²⁺) and ferric (Fe³⁺) states, which can lead to the generation of harmful reactive oxygen species. dergipark.org.tr By binding to iron, these chelators can prevent this redox cycling and mitigate oxidative stress.

The chelation of ferrous ions by these compounds has been demonstrated in various studies. For example, curcumin, when complexed with iron, has shown strong iron-chelating activity. dergipark.org.tr The method to estimate the chelation of ferrous ions often involves measuring the interference with the formation of the ferrous ion-ferrozine complex. dergipark.org.tr

One of the most significant applications of this compound derivatives is in the treatment of iron overload conditions, such as β-thalassemia. nih.gov Patients with thalassemia often require regular blood transfusions, which can lead to an accumulation of iron in the body. sums.ac.ir

Deferiprone, a 3-hydroxypyridin-4-one derivative, is an orally active iron chelator used in clinical practice to remove excess iron. dergipark.org.trsums.ac.ir It is particularly effective in removing iron from the heart. dergipark.org.tr The development of new this compound-based chelators continues to be an active area of research, with the aim of improving efficacy and reducing side effects. sums.ac.irpnu.ac.ir These compounds have been shown to possess a high ability to chelate various metals, have low toxicity, and are easily derivatized. researchgate.net

The effectiveness of these chelators is linked to their ability to mobilize iron from tissues and facilitate its excretion. pnu.ac.ir Research has also explored the use of these compounds to chelate other metals, such as aluminum, which can be relevant in conditions like Alzheimer's disease and for patients on renal dialysis. pnu.ac.ir

Insulin-Mimetic Activities of Metal Complexes with this compound-2-carboxylic Acid

Research into the development of insulin-mimetic agents has explored the potential of metal complexes to mimic the biological activity of insulin (B600854), offering alternative therapeutic strategies for diabetes mellitus. One area of focus has been the use of this compound-2-carboxylic acid (H₂hpic) as a ligand in the formation of coordination complexes with various transition metals. These complexes have been synthesized and evaluated for their ability to replicate insulin's effects, particularly the regulation of lipolysis.

A significant study in this field involved the synthesis and characterization of a series of metal complexes with this compound-2-carboxylic acid. clockss.orgcapes.gov.br The synthesized complexes included compounds of cobalt (II), iron (II), zinc (II), manganese (II), and copper (II). clockss.orgcapes.gov.br The general approach involved the reaction of the respective metal salts with this compound-2-carboxylic acid to form the corresponding coordination complexes. clockss.orgcapes.gov.br

The insulin-mimetic activity of these complexes was assessed through in vitro experiments that measured the inhibition of free fatty acid (FFA) release from isolated rat adipocytes that had been treated with epinephrine. clockss.orgcapes.gov.br Epinephrine is a hormone that stimulates the breakdown of fats and the release of FFAs; insulin normally counteracts this effect. Therefore, the ability of a compound to inhibit FFA release in this model is an indicator of its insulin-like activity.

Among the synthesized and tested complexes, the copper (II) complex, [Cu(Hhpic)₂], demonstrated the most potent insulin-mimetic activity. clockss.orgcapes.gov.brresearchgate.net This finding highlights the crucial role that the choice of the central metal ion plays in the biological activity of the coordination complex. researchgate.net The ligand itself, 3-hydroxypicolinate, does not exhibit insulin-mimetic activity, indicating that it likely functions as a carrier for the metal ion, which is the active component. researchgate.net While it is established that the copper complex was the most effective in this study, the specific IC₅₀ values, which represent the concentration of a compound required to inhibit a biological process by 50%, for each of the tested metal complexes were not available in the reviewed literature.

In related research, oxovanadium(IV) complexes with this compound-2-carboxylic acid have also been synthesized and studied for their insulin-mimetic properties. researchgate.net Two such chargeless VO(IV) complexes, a mononuclear species, [VO(Hhpic-O,O)(Hhpic-O,N)(H₂O)]·3H₂O, and a cyclic tetramer, [(VO)₄(μ-(hpic-O,O',N))₄(H₂O)₄]·8H₃O, were characterized. researchgate.net When their insulinomimetic activity was evaluated using the same in vitro assay of FFA release inhibition, the mononuclear complex showed higher activity than vanadyl sulfate (B86663) (VOSO₄), a well-known inorganic insulin-mimetic agent. researchgate.net Conversely, the tetrameric complex exhibited significantly lower activity than VOSO₄, suggesting that the structural arrangement of the complex is a key determinant of its biological function. researchgate.net These results underscore that rational ligand design and the resulting coordination structure are promising avenues for developing superior insulinomimetic vanadium complexes.

While complexes of other metals like zinc have also been investigated for their anti-diabetic properties, the research on this compound-2-carboxylic acid complexes points to copper and specific vanadium formulations as being particularly effective in in vitro models of insulin activity. researchgate.netresearchgate.net

Biological Activities and Pharmacological Potential of 3 Hydroxypyridine Derivatives

Neuroprotective Effects and Mechanisms of Action

Derivatives of 3-hydroxypyridine are recognized for a wide array of pharmacological effects, including neuroprotective, nootropic, anti-ischemic, and anticonvulsant properties. mdpi.comnih.gov Their therapeutic potential in cerebrovascular diseases is largely attributed to their ability to counteract oxidative stress, a key factor in the progression of brain injury following events like ischemic stroke. semanticscholar.orgrjeid.com

In experimental models of intracerebral hemorrhage, several this compound derivatives have demonstrated significant neuroprotective effects. For instance, studies on rats have shown that treatment with certain derivatives leads to a higher survival rate, a quicker resolution of pathological symptoms, and less severe neurological deficits. semanticscholar.orgrrpharmacology.ru Morphological examinations of the brain in these studies confirmed less pronounced signs of neurodegeneration in the treated groups. semanticscholar.org Specifically, compounds like LKhT 4-97 and LKhT 11-02 were found to have a pronounced positive effect on the clinical course of pathology, with treated animals being almost indistinguishable from healthy ones by the seventh day of the experiment. semanticscholar.org The efficacy of another derivative, LKhT 3-15, was comparable to the well-known neuroprotective drug Mexidol. semanticscholar.org Furthermore, the combination of this compound derivatives with other agents, such as human erythropoietin analogues, has been shown to produce an additive neuroprotective effect, suggesting a synergistic action on different cellular components and pathways. rjeid.com

The neuroprotective action of these compounds is multifaceted. They are known to inhibit lipid peroxidation, enhance the activity of antioxidant enzymes, and modulate the function of membrane-bound enzymes and receptors. rjeid.com By stabilizing cellular membranes and mitigating the damaging effects of reactive oxygen species (ROS), this compound derivatives help preserve neuronal integrity and function in the face of ischemic and oxidative insults. mdpi.comnih.govnih.gov

Antioxidant Mechanisms of this compound Derivatives

The antioxidant activity of this compound derivatives is a cornerstone of their neuroprotective effects. These compounds are heterocyclic analogues of aromatic phenols and exhibit potent antiradical and antioxidant properties. nih.gov Their mechanisms of action are diverse and target different stages of the oxidative stress cascade.

Inhibition of Lipid Peroxidation Processes

A primary mechanism of action for this compound derivatives is the inhibition of lipid peroxidation (LPO), a chain reaction of oxidative degradation of lipids that leads to cell membrane damage. mdpi.com In pathological conditions, an overabundance of LPO products can cause significant cellular dysfunction. mdpi.com this compound derivatives effectively block these processes, thereby protecting the structural integrity of cell membranes. mdpi.comrjeid.com For example, the drug Mexidol, a well-known this compound derivative, is recognized for its ability to inhibit LPO. rjeid.com Studies have shown that these derivatives can reduce the levels of primary and secondary lipoperoxidation products, such as conjugated dienes and malondialdehyde, in both plasma and erythrocytes. ssmu.ru This inhibition of free radical oxidation extends to the lipid fraction of mitochondrial membranes, which is particularly vulnerable to attack by reactive oxygen species. nih.gov

Interaction with Peroxy and Alkoxy Radicals

A key aspect of the antioxidant mechanism of this compound derivatives is their direct interaction with and neutralization of harmful free radicals, particularly peroxy (ROO•) and alkoxy (RO•) radicals. semanticscholar.org These radicals are highly reactive species formed during lipid peroxidation and can propagate the chain reaction, leading to widespread cellular damage. The structure of this compound derivatives allows them to effectively scavenge these radicals, thereby terminating the lipid peroxidation chain. semanticscholar.org

Role of Highly Mobile Hydrogen Atom of Phenolic Group

The potent antioxidant activity of this compound derivatives is fundamentally linked to the presence of a phenolic hydroxyl group on the pyridine (B92270) ring. This group possesses a highly mobile hydrogen atom that can be readily donated to a free radical. semanticscholar.org This process, known as hydrogen atom transfer (HAT), is a primary mechanism by which phenolic antioxidants neutralize free radicals. researchgate.netnih.gov The donation of the hydrogen atom stabilizes the radical, effectively terminating its damaging cascade. The resulting phenoxy radical on the this compound molecule is relatively stable due to resonance delocalization, which prevents it from initiating new radical chains. mdpi.com The ease with which this hydrogen atom is donated is a critical factor in the high antioxidant capacity of these compounds. researchgate.net

DPPH Scavenging Effect

The antioxidant potential of this compound derivatives is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govrsc.orgrsc.orgmui.ac.irpensoft.net The DPPH radical is a stable free radical that has a deep purple color in solution. When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the colorless diphenylpicrylhydrazine. The degree of color change, measured spectrophotometrically, is proportional to the scavenging activity of the antioxidant compound. nih.gov

Numerous studies have demonstrated the significant DPPH scavenging ability of various this compound derivatives. researchgate.netrsc.orgrsc.orgmui.ac.ir The efficiency of this scavenging activity is often quantified by the IC50 or EC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. For example, certain this compound-4-one derivatives have shown promising DPPH scavenging activity, with some compounds exhibiting better radical scavenging potential than others based on their specific chemical structures. researchgate.netrsc.org These experimental findings are often supported by computational studies, such as Density Functional Theory (DFT), which can predict the antioxidant activity based on electronic and energetic descriptors. researchgate.netscispace.comnih.gov

Interactive Data Table: DPPH Scavenging Activity of this compound Derivatives

CompoundEC50 (mM)Reference
6a (2-NO2 substitution)0.032 rsc.org
6b (4-F substitution)0.012 rsc.org
6e (4-iso-propyl moiety)0.014 rsc.org

Antihypoxic Effects

The mechanism underlying this effect is multifactorial. A primary component is the enhancement of the compensatory activity of aerobic glycolysis and the reduction of the inhibition of oxidative processes in the Krebs cycle during hypoxia. mexidol.ru This leads to an increased content of high-energy molecules like adenosine (B11128) triphosphate (ATP) and creatine (B1669601) phosphate (B84403), along with the activation of the energy-synthesizing functions of mitochondria. mexidol.rumexidol.ru The succinate (B1194679) component found in some derivatives, such as Mexidol (ethylmethylhydroxypyridine succinate), is believed to contribute to this effect by providing an energy-rich substrate that can be oxidized by the mitochondrial enzyme succinate dehydrogenase, thereby maintaining ATP synthesis even when other parts of the mitochondrial respiratory chain are inhibited. mexidol.ru The presence of a hydroxy group in the 3rd position of the pyridine ring is considered crucial for these antihypoxic properties. nih.gov

Studies comparing these derivatives to other agents have found them to be as active as sodium hydroxybutyrate in some hypoxia models. nih.gov Their antihypoxic activity has been linked directly to their nootropic (cognitive-enhancing) effects in correcting learning disorders in models of alloxan-induced diabetes. nih.gov

Anti-apoptotic Mechanisms (e.g., BCL-2, STAT3, SOCS3 gene expression)

A critical aspect of the neuroprotective action of this compound derivatives is their ability to inhibit apoptosis, or programmed cell death, a key process in neuronal loss following ischemic injury. nih.govresearchgate.net Research has identified specific molecular pathways through which these compounds exert their anti-apoptotic effects.

One derivative, 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (coded as 3-EA), has been shown to directly modulate the expression of genes involved in cell survival and death. nih.govresearchgate.net In studies using cortical cell cultures under conditions of oxygen-glucose deprivation and reoxygenation (a model for ischemia-reperfusion injury), incubation with 3-EA led to a significant overexpression of key anti-apoptotic genes, including B-cell lymphoma 2 (BCL-2), Signal Transducer and Activator of Transcription 3 (STAT3), and Suppressor of Cytokine Signaling 3 (SOCS3). nih.govresearchgate.netrrpharmacology.ru The upregulation of BCL-2 is particularly important, as it is an anti-apoptotic protein that can be inhibited by pro-apoptotic proteins like BAX. rrpharmacology.ru

Simultaneously, 3-EA was found to suppress the expression of genes that promote cell death and inflammation, such as TRAIL, MLKL, Caspase-1, Caspase-3, IL-1β, and TNFα. nih.govresearchgate.netresearchgate.net This dual action—promoting pro-survival gene expression while inhibiting pro-death pathways—is believed to be a central mechanism for inhibiting the late, irreversible stages of apoptosis following an ischemic event. nih.govresearchgate.net The STAT3/SOCS3 pathway, in particular, is recognized as a key regulator in tissue regeneration processes. nih.gov

The table below summarizes the observed effects of a this compound derivative on gene expression in cortical cells.

GeneFunctionEffect of 3-HP Derivative (3-EA)Source
BCL-2 Anti-apoptoticOverexpression/Upregulation nih.govresearchgate.net
STAT3 Anti-apoptotic, Cell SignalingOverexpression/Upregulation nih.govresearchgate.net
SOCS3 Anti-apoptotic, Inflammation RegulationOverexpression/Upregulation nih.govresearchgate.net
TRAIL Pro-necroticDownregulation/Suppression nih.govresearchgate.net
MLKL Pro-necroticDownregulation/Suppression nih.govresearchgate.net
Caspase-1 Pro-necrotic, Pro-inflammatoryDownregulation/Suppression nih.govresearchgate.net
Caspase-3 Pro-apoptotic, Pro-inflammatoryDownregulation/Suppression nih.govresearchgate.net
IL-1β Pro-inflammatoryDownregulation/Suppression nih.govresearchgate.net
TNFα Pro-inflammatoryDownregulation/Suppression nih.govresearchgate.net

Membrane Stabilizing Properties

Derivatives of this compound are recognized as potent membrane protectors or membrane stabilizers. researchgate.netnih.govpharmateca.ru This activity is fundamental to their ability to protect cells from damage induced by factors like ischemia, hypoxia, and free radicals. nih.govwikipedia.org The membranotropic effect involves preserving the structural and functional integrity of biomembranes. mexidol.rumexidol.ru

The mechanism of membrane stabilization involves several actions. These compounds inhibit the free-radical oxidation of lipids in the biomembrane (lipid peroxidation), a major cause of membrane damage. wikipedia.org They also increase the content of the polar fraction of lipids, such as phosphatidylserine (B164497) and phosphatidylinositol, and decrease the cholesterol-to-phospholipid ratio. wikipedia.orgpipelinepharma.com This alteration in lipid composition leads to a reduction in membrane viscosity and an increase in its fluidity. mexidol.ruwikipedia.orgmexidol.ru By stabilizing the membranes of blood cells like erythrocytes and platelets, these derivatives protect them during hemolysis or mechanical injury. mexidol.ruwikipedia.org

This membrane-protective action helps maintain the structural and functional organization of biomembranes, which is crucial for the proper functioning of embedded proteins, including enzymes and receptors, and for the transport of neurotransmitters. mexidol.rumexidol.ru

Modulation of Receptor and Membrane-Bound Enzyme Activity

A key pharmacological effect of this compound derivatives is their ability to modulate the activity of various membrane-bound enzymes and receptor complexes in the brain. pharmateca.ruwikipedia.orgmexidol.ru This action is closely linked to their membrane-stabilizing properties, as a stable and fluid membrane environment is essential for the proper conformation and function of these proteins. mexidol.ru

These compounds have been shown to modulate the activity of several critical enzymes, including:

Adenylate cyclase researchgate.netmexidol.ruwikipedia.org

Acetylcholinesterase researchgate.netmexidol.ruwikipedia.org

Phosphodiesterase mexidol.ruwikipedia.orgpipelinepharma.com

By influencing these enzymes, the derivatives can affect intracellular signaling pathways. wikipedia.org Furthermore, they modulate the function of major brain receptor complexes, such as the benzodiazepine, GABA, and acetylcholine (B1216132) receptors, by increasing their ability to bind to their respective ligands. mexidol.ruwikipedia.orgmexidol.ru This enhancement of ligand-receptor interaction contributes to the restoration of neurotransmitter balance and improved synaptic transmission. pharmateca.rumexidol.ru The central action of derivatives like Mexidol is thought to be mediated through the suppression of ion currents via the NMDA receptor complex. mexidol.ru

Correction of Glutamate (B1630785) Excitotoxicity

Derivatives of the this compound class have been shown to counteract glutamate excitotoxicity, a primary mechanism of neuronal damage in ischemic stroke and other neurological conditions. nih.govrjeid.commdpi.com Excitotoxicity occurs when excessive levels of the neurotransmitter glutamate over-activate its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leading to a massive influx of calcium ions (Ca²⁺) into the neuron. mdpi.commdpi.com

This calcium overload triggers a cascade of destructive events, including the activation of proteolytic enzymes and the production of nitric oxide, which can lead to irreversible neuronal damage and death. mexidol.rumdpi.com The this compound structure is credited with providing the ability to reduce this glutamate-induced damage. rjeid.commdpi.comrrmedicine.ru

In vitro studies on cortical cell cultures have demonstrated that pretreatment with the this compound derivative 3-EA can suppress cortical cell death in a dose-dependent manner when exposed to the excitotoxic effects of glutamate. nih.govresearchgate.net This protective action is directly linked to the compound's ability to prevent the drastic rise in intracellular calcium concentrations that characterizes excitotoxicity. nih.govresearchgate.net

Regulation of Intracellular Calcium Homeostasis

The ability of this compound derivatives to regulate intracellular calcium (Ca²⁺) homeostasis is a cornerstone of their neuroprotective effects, particularly in the context of ischemia and glutamate excitotoxicity. nih.govmdpi.com Under pathological conditions like oxygen-glucose deprivation, the disruption of ionic homeostasis leads to a surge in cytoplasmic Ca²⁺ levels. mdpi.com This overload is a critical trigger for mitochondrial dysfunction, activation of cell-damaging enzymes, and ultimately, apoptosis and necrosis. mdpi.comeco-vector.com

Pre-clinical research has shown that this compound derivatives can effectively manage these pathological Ca²⁺ fluctuations. In models of glutamate excitotoxicity and ischemia/reoxygenation, pre-incubation of cortical neurons and astrocytes with the derivative 3-EA led to a significant stagnation in the rise of intracellular Ca²⁺ concentration ([Ca²⁺]i). nih.govresearchgate.net By preventing this surge and establishing a lower baseline [Ca²⁺]i, the compound directly inhibits necrotic cell death. nih.govresearchgate.net This effect on calcium flow is crucial, as it interrupts the excitotoxic cascade at an early stage, before irreversible damage occurs. mdpi.com

The table below presents findings on the effect of a 3-HP derivative on intracellular calcium in response to pathological stimuli.

Cell TypePathological ModelEffect of 3-HP Derivative (3-EA)OutcomeSource
Cortical Neurons Glutamate ExcitotoxicityStagnation/Inhibition of [Ca²⁺]i increaseInhibition of necrotic cell death nih.govresearchgate.net
Astrocytes Glutamate ExcitotoxicityStagnation/Inhibition of [Ca²⁺]i increaseInhibition of necrotic cell death nih.govresearchgate.net
Cortical Neurons & Astrocytes Oxygen-Glucose DeprivationStagnation/Inhibition of [Ca²⁺]i increaseInhibition of necrotic cell death nih.govresearchgate.net

Neuroprotective Activity in Models of Ischemic Brain Injury (e.g., Hemorrhagic Stroke)

The culmination of the antihypoxic, anti-apoptotic, membrane-stabilizing, and anti-excitotoxic properties of this compound derivatives results in potent neuroprotective activity in models of ischemic brain injury, including hemorrhagic stroke. researchgate.netrrpharmacology.ru In experimental models of intracerebral hemorrhage in rats, derivatives like Mexidol and Etoxidol have been shown to improve survival rates and accelerate the resolution of pathological symptoms. rjeid.comrrpharmacology.runih.gov

In a model of experimentally induced intracerebral hematoma, Mexidol significantly reduced neurological impairments and improved learning and memory. nih.gov Similarly, studies with other novel this compound derivatives (LKhT 4-97 and LKhT 11-02) confirmed positive effects on animal survival and the resolution of pathological signs following experimental intracerebral hemorrhage. rrpharmacology.rurrpharmacology.ru

The neuroprotective mechanism in these models is comprehensive. Following an ischemic event like a middle cerebral artery (MCA) occlusion in rats, administration of the derivative 3-EA was shown to preserve the neuronal population in the cortex, decrease the severity of the neurological deficit, and spare the antioxidant capacity of the damaged brain tissue. nih.govresearchgate.net This demonstrates that these compounds target both necrotic and apoptotic cell death pathways initiated by the ischemic cascade. nih.govresearchgate.net The combination of a this compound derivative (Etoxidol) with other agents like an erythropoietin analogue has been noted to produce an additive neuroprotective effect, suggesting synergism by affecting different components of the cellular damage pathway. rjeid.com

Neuroretinal Changes and Ocular Protection

Derivatives of this compound have shown promise in the protection of retinal tissues, particularly in the context of ischemic damage and glaucoma. These compounds are known for their neuroprotective and antioxidant effects in correcting ischemic eye damage. rrpharmacology.ruresearchgate.net For instance, 2-ethyl-6-methyl-3-hydroxypyridinium N-acetyltaurinate (EHMP-NAT) has demonstrated a pronounced neuro- and retinoprotective action in a rat model of primary open-angle glaucoma (POAG). rrpharmacology.rurrpharmacology.ru This was evidenced by improvements in ophthalmoscopic assessments, ocular tonometry, and favorable changes in markers of oxidative stress (GSH, CAT, SOD) and apoptosis (BAX, BCL-2, Caspase-3). rrpharmacology.rurrpharmacology.ru

The protective mechanism is thought to involve the this compound moiety acting as an "absorber" of peroxides and superoxides, thereby exerting antioxidant and anticytotoxic effects in the retina. rrpharmacology.ruresearchgate.net In a model of retinal ischemia-reperfusion, 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate (B505614) was found to prevent the development of ischemic injuries in the fundus and improve retinal microcirculation. mdpi.com It also led to a significant increase in the b-wave amplitude of the electroretinogram, indicating preserved retinal function. mdpi.com Furthermore, the NHE-1 inhibitor RU-1355, which contains a this compound structure, has shown neuroprotective properties in an experimental glaucoma model by preserving the b-wave amplitude and influencing the gene expression of factors involved in apoptosis and neuroprotection, such as BDNF, Bcl-2, Caspase 3, and NF-κB p65. cyberleninka.ru

Psychotropic Effects (Antistress, Anxiolytic, Anticonvulsant)

This compound derivatives exhibit a wide range of psychotropic effects. nih.gov Experimental studies in mice and rats have established that these compounds can normalize behavior in conflict situations, and they possess antiaggressive and anticonvulsant properties, showing antagonism towards corazol-induced seizures. nih.gov They have also been shown to potentiate the hypnotic effects of barbiturates and can suppress motor activity at higher doses. nih.gov

The derivative Emoxypine (Mexidol) is particularly noted for its anxiolytic, anti-stress, and anticonvulsant actions. ncats.iowikipedia.org Its mechanism is believed to involve the modulation of brain membrane receptor complexes, including benzodiazepine, GABA, and acetylcholine receptors, by increasing their binding ability. wikipedia.org Comparative studies have shown that a metabolite of 2-ethyl-6-methyl-3-hydroxypyridine is as active as the parent compound as an anxiolytic in conflict situations. iss.it The broad spectrum of psychotropic activity, including antistress, antihypoxic, anxiolytic, and anticonvulsant effects, makes these compounds a subject of interest for the treatment of various central nervous system disorders. iss.itmexidol.ru

Dopaminergic Potential and Therapeutic Retargeting

Recent research has highlighted the dopaminergic potential of this compound derivatives, opening up possibilities for their therapeutic "retargeting". researcher.lifecdnsciencepub.comglobalauthorid.comglobalauthorid.comreferencecitationanalysis.com Emoxypine, for example, has been shown to increase the dopamine (B1211576) content in the brain. wikipedia.org This action is significant as dopamine plays a crucial role in various neurological and psychiatric conditions. The ability of these compounds to influence the dopaminergic system suggests their potential application in a broader range of disorders than initially explored. This emerging area of research aims to leverage the known safety and pharmacological profiles of these derivatives to address new therapeutic targets related to dopaminergic dysfunction.

Antimicrobial and Antiparasitic Activities

This compound derivatives have also been investigated for their antimicrobial and antiparasitic properties. A wide range of biological activities have been ascribed to pyridine derivatives in general, including antimicrobial, antitubercular, antiamoebic, and antiparasitic actions. tandfonline.com Specifically, this compound-4-one derivatives have shown inhibitory effects on the growth of bacteria such as Escherichia coli, Listeria innocua, and Staphylococcus aureus. nih.gov

A new class of this compound-4-one derivatives demonstrated significant antibacterial activity, with some substituted derivatives showing high potency against S. aureus and E. coli. researchgate.netresearchgate.net For instance, derivatives with ortho- and para-nitro and para-methoxy groups exhibited a minimum inhibitory concentration (MIC) value of 32 μg/mL against these bacteria. researchgate.netresearchgate.net Other derivatives showed notable antifungal activity against Candida albicans. tandfonline.com One N-hydroxypyridine derivative displayed antifungal activity against C. albicans and Penicillium chrysogenum with MICs of 16 and 8 µg/mL, respectively. mdpi.com The antimicrobial potential of these compounds is an active area of research, with studies exploring their structure-activity relationships to develop new therapeutic agents against microbial infections. nih.gov

Table 4: Antimicrobial Activity of this compound Derivatives

Derivative ClassTarget MicroorganismsKey Findings (MIC values)Reference
This compound-4-onesS. aureus, E. coliMIC of 32 μg/mL for derivatives with nitro and methoxy (B1213986) groups. researchgate.netresearchgate.net
Substituted thioureido derivatives of hydroxypyridonesS. aureus, E. coli, C. albicansBroad-spectrum activity, with one analog showing MIC of 12.5 μg/mL against S. aureus. tandfonline.com
N-hydroxypyridine derivativeC. albicans, P. chrysogenumMIC of 16 μg/mL against C. albicans and 8 μg/mL against P. chrysogenum. mdpi.com

Antibacterial Properties

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The metal-chelating ability of some of these compounds, particularly the this compound-4-ones, is believed to contribute to their inhibitory effect on bacterial growth. mdpi.comnih.gov

A study of this compound-4-one derivatives revealed that substitutions on the phenyl ring significantly influence their antibacterial efficacy. researchgate.net For instance, compounds with ortho- and para-nitro and para-methoxy groups showed the highest activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 μg/mL, which was more potent than the reference drug ampicillin (B1664943). researchgate.netresearchgate.net Other derivatives with ortho-methoxy, ortho- and para-chloride, and ortho- and para-hydroxy groups also exhibited good activity with MIC values of 64 μg/mL against the same bacterial species. researchgate.netresearchgate.net

Furthermore, the introduction of a thioureido functionality to the 3-hydroxypyridone structure has been shown to enhance antimicrobial activity. One such derivative with a 4-fluoro-phenyl substitution displayed a broad spectrum of activity, with a remarkable MIC of 12.5 μg/mL against S. aureus and 25 μg/mL against E. coli. tandfonline.com Cyclization of sulfonylthioureido compounds into thiazolidine (B150603) derivatives has also resulted in a significant enhancement of antibacterial potential, with one derivative being equipotent to ampicillin against S. aureus and E. coli (MIC 6.25 μg/mL). tandfonline.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound/Derivative Bacterial Strain MIC (μg/mL) Reference
This compound-4-one with o/p-nitro & p-methoxy groups S. aureus, E. coli 32 researchgate.net, researchgate.net
This compound-4-one with o-methoxy, o/p-chloride, o/p-hydroxy groups S. aureus, E. coli 64 researchgate.net, researchgate.net
3-Hydroxypyridone with 4-fluoro-phenyl thioureido group S. aureus 12.5 tandfonline.com
3-Hydroxypyridone with 4-fluoro-phenyl thioureido group E. coli 25 tandfonline.com
Thiazolidine derivative of sulfonylthioureido-3-hydroxypyridone S. aureus, E. coli 6.25 tandfonline.com

Antifungal Properties

In addition to their antibacterial effects, this compound derivatives have also been investigated for their antifungal properties. mdpi.com The antifungal activity of these compounds is often moderate but significant. For instance, a series of this compound-4-one derivatives showed moderate effects against Candida albicans and Aspergillus niger, with MIC values ranging from 128 to 512 μg/mL. nih.govbenthamdirect.com

Research has shown that specific substitutions can enhance the antifungal potency of the this compound scaffold. researchgate.net Compounds with ortho-methoxy, ortho-hydroxy, and para-methyl substitutions on a phenyl ring attached to the core structure exhibited the best antifungal activity against A. niger, with MIC values of 64 μg/mL. researchgate.net Furthermore, certain thioureido derivatives of 3-hydroxypyridone have shown appreciable growth inhibitory activity against C. albicans. tandfonline.com The cyclization of a sulfonylthioureido derivative into a thiazolidine compound resulted in a remarkable antifungal activity against C. albicans with an MIC of 25 μg/mL, which was half that of the standard drug clotrimazole. tandfonline.com

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound/Derivative Fungal Strain MIC (μg/mL) Reference
This compound-4-one derivatives C. albicans, A. niger 128-512 nih.gov, benthamdirect.com
This compound-4-one with o-methoxy, o-hydroxy, p-methyl groups A. niger 64 researchgate.net
Thiazolidine derivative of sulfonylthioureido-3-hydroxypyridone C. albicans 25 tandfonline.com

Antiparasitic Activity (e.g., against Leishmania mexicana)

The pharmacological reach of this compound derivatives extends to antiparasitic activity, with promising results against the protozoan parasite Leishmania mexicana, the causative agent of cutaneous leishmaniasis. nih.govconicet.gov.ar A study involving a series of hydroxyalkyl and acyloxyalkyl derivatives of this compound demonstrated their potential as growth inhibitors of L. mexicana. nih.govconicet.gov.ar

The most significant anti-leishmanial activity was observed with the acetylated derivatives of these compounds. nih.govconicet.gov.ar This highlights the importance of the derivatization of the this compound core in modulating its biological activity. The chemoenzymatic synthesis methodology employed in these studies offers a convenient and environmentally friendly approach to producing these potential antiparasitic agents. nih.govconicet.gov.ar Further research has identified fluorine-containing derivatives of aminoquinolines, which can be considered related structures, as being more than twice as potent as the standard drug geneticin (B1208730) against the intracellular promastigote form of Leishmania mexicana, with IC50 values of 41.9 μM. researchgate.net

Anticancer Activity and Histone Deacetylase Inhibition

This compound derivatives have emerged as a significant class of compounds with anticancer potential, largely attributed to their ability to inhibit histone deacetylases (HDACs). nih.govmdpi.com HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. mdpi.com

Phosphonium salts based on the this compound scaffold have been shown to inhibit the growth of ovarian adenocarcinoma cells and induce cell cycle arrest in the G1 phase. nih.gov These derivatives were found to induce apoptosis through the hyperexpression of Bax and caspase-3. nih.gov

This compound-2-thione as a Zinc Binding Group for HDAC Inhibition

A significant breakthrough in the development of this compound-based anticancer agents was the identification of 3-hydroxypyridin-2-thione (3-HPT) as a novel zinc-binding group (ZBG) for HDAC inhibition. nih.govnih.govacs.orgresearchgate.net The hydroxamic acid moiety has been a common ZBG in many potent HDAC inhibitors, but it is associated with pharmacokinetic liabilities. nih.govacs.org The 3-HPT group offers a promising alternative. nih.govacs.org The zinc-binding capability of 3-HPT is crucial for its inhibitory activity, as the zinc ion is essential for the catalytic function of HDACs. The disparity in HDAC inhibition activity between 3-HPT and its analogue 3-hydroxypyridin-2-one (B1229133) (3-HP), which is inactive, is attributed to the thiophilicity of zinc, which favors the binding of 3-HPT. nih.gov

Selective Inhibition of HDAC6 and HDAC8

One of the remarkable features of 3-HPT-based inhibitors is their selectivity for specific HDAC isoforms. nih.govnih.govacs.org 3-HPT itself inhibits HDAC6 and HDAC8 with IC50 values of 681 nM and 3675 nM, respectively, while showing no inhibition of HDAC1. nih.govnih.govacs.org This selectivity is a desirable characteristic in cancer therapy as it can potentially lead to fewer side effects compared to non-selective HDAC inhibitors.

Subsequent optimization of the 3-HPT scaffold has led to the development of several novel inhibitors with potent and selective activity against HDAC6 and HDAC8. nih.govacs.orgacs.orgnih.gov For example, further structure-activity relationship (SAR) studies have identified lead compounds with potent HDAC6 and HDAC8 activities that remain inactive against HDAC1. acs.org A subset of these inhibitors has been shown to induce apoptosis in various cancer cell lines. nih.govacs.org

Table 3: HDAC Inhibition by this compound-2-thione (3-HPT) and its Derivatives

Compound HDAC Isoform IC50 (nM) Reference
3-Hydroxypyridin-2-thione (3-HPT) HDAC1 No inhibition nih.gov, nih.gov, acs.org
3-Hydroxypyridin-2-thione (3-HPT) HDAC6 681 nih.gov, nih.gov, acs.org
3-Hydroxypyridin-2-thione (3-HPT) HDAC8 3675 nih.gov, nih.gov, acs.org

Anti-inflammatory Properties

Derivatives of this compound, particularly 3-hydroxy-pyridine-4-ones, have demonstrated significant anti-inflammatory properties. nih.govnih.govresearchgate.net These compounds are known to be iron chelators, and this property is thought to be linked to their anti-inflammatory effects, as key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent. nih.govnih.gov

In studies using animal models of inflammation, 3-hydroxy-pyridine-4-one derivatives have shown significant anti-inflammatory activity. nih.govnih.govresearchgate.net In a carrageenan-induced paw edema model in rats, all tested compounds showed significant anti-inflammatory effects. nih.govnih.govresearchgate.net One compound, in particular, which featured a benzyl (B1604629) group substitution on the pyridine ring, exhibited the greatest potency on a molar basis. nih.gov The anti-inflammatory effects of these derivatives were also confirmed in a croton oil-induced ear edema model in mice. nih.govnih.govresearchgate.net

The results from these studies suggest that the anti-inflammatory activity of 3-hydroxy-pyridine-4-one derivatives may be due to their iron-chelating properties, which could interfere with the function of iron-dependent enzymes involved in the inflammatory cascade. nih.govnih.gov

Table 4: Anti-inflammatory Activity of 3-Hydroxy-pyridine-4-one Derivatives

Animal Model Compound Inhibition of Edema Reference
Carrageenan-induced paw edema (rat) Compound A (with benzyl group) Greatest potency among tested compounds nih.gov
Carrageenan-induced paw edema (rat) All tested compounds Significant inhibition nih.gov, nih.gov, researchgate.net
Croton oil-induced ear edema (mouse) All tested compounds Significant inhibition nih.gov, nih.gov, researchgate.net

Tyrosinase Inhibitory Activity of Derivatives

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning in foods. researchgate.netnih.govnih.gov Its inhibition is a major focus in the cosmetic, medical, and food industries to address issues like hyperpigmentation and to prevent food spoilage. researchgate.netnih.govresearchgate.net Derivatives of this compound, particularly this compound-4-ones, have emerged as potent tyrosinase inhibitors, largely due to their ability to chelate copper ions in the enzyme's active site. rsc.orgnih.gov

Research has shown that the substitution pattern on the this compound ring significantly influences inhibitory potency. For instance, a study on this compound-4-one derivatives revealed that compounds with two free hydroxyl groups were more potent inhibitors of L-DOPA oxidation by tyrosinase than their analogs with only one hydroxyl group. nih.govnih.govscienceopen.com Furthermore, the presence of a methyl group on the N1 position of the hydroxypyridinone ring was found to enhance inhibitory activity. nih.govnih.govscienceopen.com

More recent studies have explored hybrid molecules that combine the this compound-4-one scaffold with other known tyrosinase-inhibiting fragments, such as benzyl hydrazide. rsc.orgnih.govrsc.org In one such study, a series of this compound-4-one derivatives bearing benzyl hydrazide substitutions yielded compounds with significant tyrosinase inhibitory effects, with IC₅₀ values ranging from 25.29 to 64.13 μM. rsc.orgrsc.orgresearchgate.net The most potent compound in this series, featuring a 5-hydroxyl group and a 2-bromobenzyl hydrazide moiety (compound 6i), exhibited competitive inhibition. rsc.orgresearchgate.netrsc.org Another study synthesized ten new this compound-4-one derivatives, with compound 6b, which has a 4-OH-3-OCH₃ substitution, showing promising competitive inhibitory activity with an IC₅₀ value of 25.82 μM, comparable to the standard inhibitor kojic acid. researchgate.netnih.govnih.gov The structure-activity relationship analysis indicated that a hydroxyl group at the para position of an attached phenyl ring significantly boosts anti-tyrosinase activity, likely due to its structural similarity to tyrosine, the natural substrate of the enzyme. researchgate.netnih.gov

Inhibitory Activity of Selected this compound Derivatives on Tyrosinase
Compound Series/NameKey Structural FeaturesReported IC₅₀ Value (μM)Inhibition TypeReference
Compound 6bThis compound-4-one with 4-OH-3-OCH₃ substitution25.82Competitive researchgate.netnih.gov
Compound 6iThis compound-4-one with 5-hydroxyl and 2-bromobenzyl hydrazide25.29Competitive rsc.orgresearchgate.net
Compound 6dThis compound-4-one benzyl hydrazide derivative26.36Not Specified rsc.org
Hydroxypyridinone (Compound I)Novel hydroxypyridinone1.95Not Specified (Diphenolase) nih.gov
Hydroxypyridinone (Compound IV)Hydroxypyridinone with oxime ether moiety1.60Not Specified (Monophenolase) nih.gov

Geroprotective and Radioprotective Effects

Certain derivatives of this compound have demonstrated protective effects against aging and radiation damage. nih.goviss.it Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine succinate), for example, is noted for its geroprotective properties, with studies showing it can extend the lifespan in model organisms like Drosophila melanogaster. smolecule.com The mechanism behind these effects is often linked to the compound's potent antioxidant and membrane-protective activities, which mitigate oxidative stress, a key factor in aging. smolecule.comncats.ioncats.io

In the context of radioprotection, this compound derivatives have been investigated for their ability to shield normal cells from the harmful effects of ionizing radiation, an important consideration in radiotherapy. radhyg.ru One study assessed the effects of this compound fumarate (B1241708) on human cell cultures exposed to gamma radiation. radhyg.ru The results showed that the compound had a radioprotective effect on both normal (hTERT fibroblasts) and tumor (SK-N-BE neuroblastoma) cells against gamma radiation at various doses. radhyg.ruresearchgate.net However, this protective effect was not observed when the cells were irradiated with heavy ions (¹²C), indicating that the modifying properties of the compound are dependent on the quality of the radiation. radhyg.ruresearchgate.netdntb.gov.ua The use of these compounds in radiotherapy aims to protect healthy tissues from damage while treating malignant neoplasms. radhyg.ru

Role in Vitamin B6 Metabolism and Analogs

The this compound core is the foundational structure for the vitamers that constitute the vitamin B6 group: pyridoxine, pyridoxal, and pyridoxamine, along with their phosphorylated forms. google.comuu.nl These compounds are essential nutrients that, in their active coenzyme form (pyridoxal 5'-phosphate, PLP), are critical for a vast number of enzymatic reactions, particularly in amino acid metabolism. uu.nl this compound and its simple derivatives are considered structural analogues of vitamin B6. medchemexpress.comchemondis.comgoogle.com

Because of this structural similarity, simple this compound derivatives are valuable tools for studying the mechanisms of vitamin B6-dependent enzymes. wikipedia.org For instance, 3-hydroxyisonicotinaldehyde (HINA), also known as This compound-4-carboxaldehyde (B112166), serves as an effective mimic for the enzyme-bound form of PLP. wikipedia.org It participates in transamination reactions by forming aldimine intermediates (Schiff's bases) with amino acids, similar to PLP. wikipedia.org Studying the reaction kinetics of HINA provides insights into the function of enzymes that rely on PLP as a coenzyme, without the complicating presence of the phosphate group found in the natural coenzyme. wikipedia.org The 3-hydroxyl group is crucial for this catalytic activity.

Enzymatic Interactions and Biological Targets

Derivatives of this compound interact with a variety of enzymes and biological targets, leading to their diverse pharmacological effects. ontosight.aiconicet.gov.ar Their ability to modulate biological pathways makes them promising scaffolds for drug design. ontosight.ai

One notable target is 3-hydroxyanthranilic acid oxygenase (3HAO) , an enzyme involved in the production of the neurotoxin quinolinic acid. Derivatives of this compound-4-carboxaldehyde have been shown to competitively inhibit 3HAO, suggesting therapeutic potential in neurological conditions linked to quinolinic acid accumulation.

In the realm of antiparasitic research, hydroxyalkyl and acyloxyalkyl derivatives of this compound have been evaluated as growth inhibitors of Leishmania mexicana. conicet.gov.ar A key molecular target for antileishmanial compounds is the enzyme dihydrofolate reductase (DHFR) , which is crucial for parasite survival. conicet.gov.ar

The catabolism (breakdown) of this compound itself involves specific enzymes. In the bacterium Ensifer adhaerens, the first step of this compound degradation is catalyzed by This compound dehydrogenase , which is encoded by a gene cluster (3hpd). nih.gov In the PLP degradation pathway in Mesorhizobium loti, the enzyme 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) catalyzes the oxidative ring-opening of its substrate, 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC). scispace.com

Furthermore, some this compound derivatives, including Mexidol and Ethoxidol, have been shown to modulate the nuclear factor kappa B (NF-κB) signaling system . cyberleninka.ru NF-κB is a critical transcription factor involved in inflammatory responses, and its inhibition by these compounds has been demonstrated in various pathological models, such as L-NAME-induced endothelial dysfunction and acute pancreatitis. cyberleninka.ru

Applications of 3 Hydroxypyridine in Applied Sciences

Pharmaceutical Development and Medicinal Chemistry

3-Hydroxypyridine, a heterocyclic organic compound, is a significant scaffold in pharmaceutical development and medicinal chemistry. ontosight.aifrontiersin.org Its unique structural features, including the presence of a hydroxyl group on the pyridine (B92270) ring, make it a versatile building block for synthesizing a wide array of biologically active molecules. solubilityofthings.comchemimpex.com The pyridine ring is a common feature in many pharmaceuticals, and the addition of a hydroxyl group enhances its reactivity and potential for hydrogen bonding, which is crucial for drug-receptor interactions. frontiersin.orgontosight.ai

Building Block for Drug Synthesis

The utility of this compound as a foundational molecule in drug synthesis is well-documented. ontosight.ainih.gov It serves as a key intermediate in the production of various pharmaceutical agents. chemimpex.comchempoint.comnordmann.global The reactivity of the hydroxyl group allows for various chemical modifications, such as esterification and etherification, enabling the creation of a diverse library of derivatives. ontosight.ai This versatility has led to its use in synthesizing drugs for a range of therapeutic areas, including neurological disorders. chemimpex.com

Derivatives of this compound are integral to the synthesis of numerous established and novel therapeutic agents. For instance, it is a precursor for drugs like pyridostigmine (B86062) bromide and distigmine (B1199959) bromide, which are used to treat myasthenia gravis, and pirbuterol, a bronchodilator. chempoint.com The synthesis of these compounds often involves the modification of the this compound core to achieve the desired pharmacological activity.

The synthesis of functionalized 3-hydroxypyridines, particularly those with aryl or heteroaryl groups, has been a focus of research to expand the repertoire of potential drug candidates. dur.ac.uk These modifications can significantly influence the biological activity of the resulting molecules. ontosight.ai

Development of Therapeutic Agents for Various Diseases

The this compound scaffold is present in a multitude of compounds investigated for their therapeutic potential across a spectrum of diseases. ontosight.aisolubilityofthings.com Research has explored its derivatives for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. ontosight.aisolubilityofthings.comontosight.ai

Here are some examples of therapeutic areas where this compound derivatives have shown promise:

Neurological Disorders: Derivatives of this compound have been studied for their potential in treating neurological conditions. chemimpex.comresearchgate.net For example, compounds like Emoxypine and Mexidol, which are derivatives of this compound, have demonstrated anxiolytic and antidepressant effects in preclinical studies. researchgate.netresearchgate.net They are also investigated for their neuroprotective effects in conditions like ischemic brain injury and hemorrhagic stroke. rjeid.comdergipark.org.trsemanticscholar.org

Infectious Diseases: The antimicrobial properties of this compound derivatives are a significant area of research. researchgate.netbenthamdirect.com Studies have shown that certain derivatives exhibit activity against various bacterial and fungal pathogens. solubilityofthings.comresearchgate.netresearchgate.net For instance, newly synthesized this compound-4-one analogs have demonstrated potent antibacterial activity against S. aureus and E. coli. researchgate.netbenthamdirect.com

Cancer: The pyridinone core, a tautomeric form of hydroxypyridine, is found in many compounds with anticancer activity. frontiersin.org Derivatives of this compound have been investigated as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. acs.org

Diabetes: Some this compound derivatives have been studied for their effects in the context of diabetes, particularly in addressing associated complications like anxiety and depression. researchgate.net

Drug Design and Efficacy Enhancement

The incorporation of the this compound moiety is a strategic approach in drug design to enhance therapeutic efficacy. solubilityofthings.com The structural and electronic properties of this scaffold can be fine-tuned to optimize interactions with biological targets. frontiersin.orgontosight.ai

Key aspects of its role in drug design include:

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies on this compound derivatives have been conducted to understand how different substituents on the pyridine ring influence biological activity. frontiersin.orgacs.org This knowledge is crucial for designing more potent and selective drugs.

Bioisosterism: The this compound moiety can act as a bioisostere for other functional groups, which can lead to improved pharmacological properties. ontosight.ai

Modulation of Physicochemical Properties: The presence of the hydroxyl group can influence the solubility, lipophilicity, and hydrogen bonding capacity of a molecule, all of which are critical for drug efficacy. frontiersin.orgnih.gov By modifying the this compound core, medicinal chemists can optimize these properties for better absorption, distribution, metabolism, and excretion (ADME).

A study on N-alkyl-3-hydroxypyridinium salts revealed that while the 3-hydroxyl group increases the positive charge on the nitrogen, it can also decrease antimicrobial activity by lowering lipophilicity. nih.gov This highlights the complex interplay of factors that must be considered in drug design.

Pharmacokinetic Profile and Metabolism Studies of Derivatives

Understanding the pharmacokinetic profile and metabolism of this compound derivatives is essential for their development as safe and effective drugs.

Studies have been conducted to investigate the absorption, distribution, metabolism, and excretion (ADME) of these compounds. For example, the pharmacokinetic profile of 2-ethyl-6-methyl-3-hydroxypyridine was studied in rats, revealing rapid absorption and identification of several metabolites. iss.it One of the identified metabolites, a phosphate (B84403) conjugate, was found in significant quantities in the liver and was believed to contribute to the long-lasting effects of the parent compound. iss.it

The metabolism of other drugs can also lead to the formation of this compound derivatives. For instance, the hypoglycemic agent pioglitazone (B448) is metabolized in rats to a this compound derivative, which is then excreted as a sulfate (B86663) conjugate. nih.gov

In silico ADME prediction is also a valuable tool in the early stages of drug discovery to assess the potential pharmacokinetic properties of new this compound-4-one analogues. researchgate.net

Use in Cosmetics (e.g., Oxidative Hair Dyes: 2-Amino-3-hydroxypyridine (B21099) as a Coupler)

A specific derivative, 2-amino-3-hydroxypyridine, finds application in the cosmetics industry, primarily as a coupler in oxidative hair dye formulations. cir-safety.orgnih.gov In this role, it reacts with a precursor molecule, which is activated by an oxidizing agent like hydrogen peroxide, to form the final hair color. cir-safety.orgeuropa.eu

The safety of 2-amino-3-hydroxypyridine for use in hair dyes has been reviewed by regulatory bodies. cir-safety.orgnih.govresearchgate.neteuropa.eu These assessments have concluded that it is safe for use in oxidative hair dye formulations at specified maximum concentrations. cir-safety.orgnih.govresearchgate.neteuropa.eu

Compound NameApplication in Cosmetics
2-Amino-3-hydroxypyridineUsed as a coupler in oxidative hair dyes. cir-safety.orgnih.gov

Agrochemical Applications

The this compound scaffold is also a valuable component in the development of agrochemicals. ontosight.aichemimpex.comnih.gov Its derivatives have been investigated for their potential as herbicides, insecticides, and plant growth regulators. ontosight.aichemimpex.comnih.gov The versatility of the this compound structure allows for the synthesis of a wide range of compounds with diverse biological activities relevant to agriculture. chemimpex.comnih.gov

Derivatives of this compound are used in the formulation of herbicides and fungicides to improve crop protection and yield. chemimpex.com For instance, this compound can be used to produce 2-chloro-3-hydroxypyridine, an intermediate in agrochemical synthesis. chempoint.com Furthermore, this compound-2-carbonitrile has been explored as a scaffold for developing new herbicides, such as protoporphyrinogen (B1215707) oxidase inhibitors. ontosight.ai

Research has also explored the potential of 2-amino-3-hydroxypyridine derivatives as plant growth regulators, which could enhance crop yield and resistance to environmental stressors. Additionally, some this compound derivatives have shown herbicidal and antifungal activities. researchgate.net

Agrochemical ApplicationExample of this compound Derivative or Use
HerbicidesThis compound-2-carbonitrile as a scaffold for protoporphyrinogen oxidase inhibitors. ontosight.ai
FungicidesUse of this compound derivatives in fungicide formulations. chemimpex.com
InsecticidesUse of this compound as a building block for insecticides. nih.gov
Plant Growth RegulatorsExploration of 2-amino-3-hydroxypyridine derivatives.

Plant Regulators

Derivatives of this compound are being explored for their potential as plant growth regulators. These compounds have the ability to influence and control various physiological processes in plants, which can lead to enhanced crop yields and improved resistance to environmental stressors. Research in this area focuses on synthesizing new derivatives and evaluating their effects on plant growth and development. The goal is to develop effective and environmentally benign solutions for modern agriculture.

Herbicidal Antidotes and Properties

In the realm of crop protection, this compound derivatives have demonstrated potential as both herbicides and herbicidal antidotes. ontosight.ainih.gov Certain derivatives exhibit herbicidal activity, making them candidates for the development of new weed control agents. chemimpex.comjustdial.com The structural diversity of these compounds allows for the targeting of specific weed species while minimizing harm to crops. chemimpex.com

Conversely, some this compound derivatives can act as herbicidal antidotes or safeners. When used in conjunction with herbicides, these compounds can protect crops from the herbicide's phytotoxic effects without diminishing its efficacy against weeds. This application is crucial for improving the selectivity of existing herbicides and expanding their use to a wider range of crops.

Insecticidal Properties

The development of novel insecticides is a critical area of agrochemical research, and this compound derivatives have emerged as a promising class of compounds. ontosight.ainih.gov Research has shown that certain derivatives possess significant insecticidal activity against various agricultural pests. justdial.comresearchgate.net For instance, 2-amino-3-hydroxypyridine has been utilized in the synthesis of highly active insecticides with low mammalian toxicity. dur.ac.uk The mechanism of action often involves targeting specific biological pathways in insects that are not present in mammals, leading to more selective and safer pest control agents.

The following table summarizes the insecticidal activity of selected this compound derivatives:

Derivative/Compound ClassTarget Pest(s)Key Findings
3-Pyridyl derivativesGeneral pestsShow pesticidal activity suitable for crop protection. google.com
2-Amino-3-hydroxypyridine based insecticidesGeneral pestsUsed to synthesize highly active insecticides with low mammalian toxicity. dur.ac.uk
Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridinesAphis gossypii (Cotton aphid)Exhibit noteworthy insecticidal activity. researchgate.net

Fungicidal Formulations

This compound and its derivatives are also utilized in the formulation of fungicides to combat fungal diseases in crops. chemimpex.comjustdial.comjustdial.com These compounds can either possess intrinsic fungicidal properties or act as valuable intermediates in the synthesis of more complex fungicidal agents. chemimpex.comchemimpex.com The development of new fungicidal formulations containing this compound derivatives is driven by the need for effective and sustainable solutions to prevent crop losses due to fungal pathogens. innospk.com Research into this compound-4-one derivatives has shown moderate antifungal effects against C. albicans and A. niger. benthamdirect.comnih.gov

Crop Protection and Yield Enhancement

The applications of this compound derivatives in plant regulation, and as herbicides, insecticides, and fungicides collectively contribute to the overarching goal of crop protection and yield enhancement. justdial.comchemimpex.com By providing a chemical scaffold for the development of a diverse range of agrochemicals, this compound plays a significant role in modern agriculture. theoremchem.comgithub.com These compounds help to mitigate the impact of pests, weeds, and diseases, which are major threats to global food security. chemimpex.cominnospk.com The ongoing research and development in this area aim to create more effective, selective, and environmentally friendly crop protection solutions. chemimpex.com

Materials Science and Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in materials science and polymer chemistry. ontosight.ai Its ability to participate in various chemical reactions makes it a valuable building block for the creation of new materials with specialized properties. chemimpex.com

Development of New Polymers and Dyes

This compound and its derivatives are utilized as monomers or precursors in the synthesis of novel polymers and dyes. ontosight.aichemimpex.com The presence of the reactive hydroxyl group and the nitrogen-containing aromatic ring allows for the creation of polymers with specific functionalities. unit.no For instance, this compound has been considered as a precursor for producing nitrogen-rich polymers designed for CO2 adsorption. unit.no

In the field of dye chemistry, this compound derivatives serve as key intermediates in the production of various colorants. chemimpex.comchembk.comyacooscience.com The chromophoric properties of the pyridine ring system can be modified through chemical synthesis to produce dyes with a wide range of colors and properties suitable for various applications, including textiles. github.com Research has demonstrated the synthesis of azo dyes by coupling diazotized 2-amino-3-hydroxypyridine with other organic compounds. researchgate.net

The following table provides examples of polymers and dyes derived from this compound:

Material TypePrecursor/DerivativeApplication/Property
Nitrogen-rich PolymersThis compoundCO2 adsorption. unit.no
Polymeric Ligands3-Hydroxypyridin-4-ones (HPOs)Iron chelating agents. nih.gov
Azo Dyes2-Amino-3-hydroxypyridineSynthesis of colored dyes. researchgate.net
Ophthalmic PolymersThis compoundAdditive to improve optical properties of hydrophilic lenses. unit.no

Additives for Optical Properties of Lenses

This compound is utilized as a functional additive in the fabrication of hydrophilic ophthalmic lenses to enhance their optical characteristics, particularly for ultraviolet (UV) protection. nih.govkoreascience.kr When incorporated into a base mixture of monomers like HEMA (2-hydroxyethyl methacrylate), MMA (methyl methacrylate), and AA (acrylic acid) used for making hydrogel lenses, this compound has been shown to improve the UV blocking effect. nih.govingentaconnect.com Studies demonstrate that as the concentration of this compound is increased in the polymer matrix, the transmittance of UV-A and UV-B radiation through the lens decreases significantly. nih.govkoreascience.kr

In one study, hydrogel lenses were fabricated using both thermal and photo polymerization methods with varying amounts of this compound. koreascience.kr For lenses created via photo polymerization, the addition of this compound at concentrations of 5% and 10% resulted in a notable reduction in UV transmittance compared to a control lens. koreascience.kr Similarly, lenses made through thermal polymerization with 5% and 10% this compound showed even lower transmittance in the UV region, indicating a superior UV-blocking effect with this method. koreascience.kr Specifically, the Th-10 combination (thermal polymerization with 10% this compound) achieved a UV-B transmittance of just 0.04% and a UV-A transmittance of 13.57%. koreascience.kr

The inclusion of this compound also influences the physical properties of the lenses. Research indicates that increasing the amount of this additive leads to a higher water content and a lower refractive index in the resulting hydrogel lens. nih.govingentaconnect.com While these changes occur, the fundamental physical properties required for ophthalmic lenses are maintained. koreascience.krkoreascience.kr

Table 1: Effect of this compound on Optical Transmittance of Lenses koreascience.kr

Polymerization Method This compound Conc. UV-B Transmittance (%) UV-A Transmittance (%) Visible Light Transmittance (%)
Photo (Ph) 5% 4.85 41.11 83.06
Thermal (Th) 5% 0.50 19.16 79.03
Thermal (Th) 10% 0.04 13.57 67.86

Precursor for Nitrogen-Rich Polymers for CO2 Adsorption

This compound serves as a key precursor in the synthesis of nitrogen-rich porous organic polymers (NPOPs) designed for carbon dioxide (CO2) capture. unit.noresearchgate.net The nitrogen atoms within the polymer structure enhance the material's affinity for CO2, making these materials promising for environmental applications. researchgate.netnih.gov

One innovative approach involves the use of this compound as a component in deep eutectic solvents (DESs). researchgate.netrsc.org These DESs can function as both the reaction medium and the source of carbon and nitrogen for the resulting polymer. rsc.org In a specific synthesis, a DES composed of resorcinol (B1680541), this compound, and choline (B1196258) chloride was used. researchgate.netrsc.org The polycondensation of resorcinol and this compound with formaldehyde (B43269) within this medium leads to the formation of nitrogen-doped carbons with a hierarchical porous structure. researchgate.netrsc.org

This method allows for the homogeneous incorporation of nitrogen into the polymer framework at the solution stage, achieving significant nitrogen content even after carbonization at high temperatures (e.g., ~5 at% at 800 °C). researchgate.netrsc.org The resulting materials exhibit a bimodal porous structure with micropores that provide a high surface area (around 700 m²/g) and macropores that ensure accessibility to that surface. researchgate.netrsc.org These structural and chemical properties contribute to an extraordinary CO2 sorption capacity. researchgate.netrsc.org The high surface area of polymers carbonized at 800 °C, despite a slight decrease in nitrogen content at higher temperatures, significantly enhances CO2 capture performance while also providing good selectivity and stability. researchgate.netrsc.org

Table 2: CO2 Adsorption Capacity of Nitrogen-Rich Porous Organic Polymers (NPOPs) nih.gov

Polymer Temperature (K) Pressure (MPa) CO2 Adsorption Capacity (mg g⁻¹)
NPOP-1 273 0.1 84.0
NPOP-2 273 0.1 63.7
NPOP-1 298 0.1 51.6
NPOP-2 298 0.1 39.8

Analytical Chemistry Applications

Reagent for Trace Metal Analysis

In analytical chemistry, this compound and its derivatives are valuable as reagents for the detection and quantification of trace metal ions. chemimpex.combas.bg The ability of this compound to chelate metal ions makes it suitable for these applications. chemimpex.com

Derivatives of this compound have been synthesized to create highly sensitive and selective chromogenic and fluorimetric reagents. For instance, N-(3-hydroxy-2-pyridyl)salicylaldimine (3-OH-PSA), a Schiff base synthesized from 2-amino-3-hydroxypyridine and salicylaldehyde, serves as a selective fluorimetric reagent for determining aluminum at nanogram-per-milliliter levels. psu.edu The reaction between aluminum and 3-OH-PSA forms a fluorescent complex in a pH range of 4-6, with maximum emission at 506 nm. psu.edu This method is noted for its high sensitivity and selectivity, with a detection limit of 1.4 ng/mL for aluminum. psu.edu

Additionally, a series of benzothiazolylazo dyes derived from 2-amino-3-hydroxypyridine have been synthesized for the spectrophotometric determination of various metal ions, including copper, zinc, cadmium, cobalt, and nickel. bas.bg These reagents react with metal ions to form distinctly colored purple complexes, allowing for their quantification. bas.bg The selectivity of the analysis can be controlled by adjusting the pH; for example, copper can be determined selectively at a pH of 2.8. bas.bg

Environmental Science and Bioremediation

Microbial Degradation of this compound

The bioremediation of environments contaminated with pyridine compounds relies on the metabolic capabilities of various microorganisms. Several bacterial strains have been identified that can utilize this compound as their sole source of carbon, nitrogen, and energy, making them candidates for cleaning up polluted sites. nih.govresearchgate.netbiorxiv.org

One such bacterium, Agrobacterium sp. strain DW-1, was isolated from petroleum-contaminated soil and demonstrated the ability to completely degrade this compound at concentrations up to 1500 mg/L within 66 hours under optimal conditions (30 °C and pH 8.0). nih.govnih.gov Another identified organism is Ensifer adhaerens HP1, which can also grow by metabolizing this compound. biorxiv.orgasm.org Research has also pointed to the role of Achromobacter species and a gram-negative rod in the degradation of this compound. ias.ac.in These findings suggest that the capacity to break down this compound is present in diverse bacterial genera, which could be harnessed for bioremediation strategies. nih.govnih.gov

Table 3: Microorganisms Capable of Degrading this compound

Microorganism Key Finding Reference
Agrobacterium sp. DW-1 Can completely degrade up to 1500 mg/L of this compound in 66 hours. nih.govnih.gov
Ensifer adhaerens HP1 Utilizes this compound as its sole source of carbon, nitrogen, and energy. biorxiv.orgasm.org
Achromobacter sp. Converts this compound to pyridine 2,5-diol (2,5-dihydroxypyridine). ias.ac.in
Gram-negative rod Utilizes the maleamate (B1239421) pathway for degrading this compound. ias.ac.in

Identification of Degradation Pathways (e.g., via 2,5-dihydroxypyridine)

The microbial breakdown of this compound proceeds through a well-defined metabolic pathway, with 2,5-dihydroxypyridine (B106003) (2,5-DHP) being a key intermediate. nih.govias.ac.inresearchgate.net The degradation is initiated by a hydroxylation reaction. nih.govnih.gov

In Agrobacterium sp. strain DW-1, the first step is an α-hydroxylation of the this compound molecule to produce 2,5-dihydroxypyridine as the major metabolite. nih.govnih.govresearchgate.net This initial conversion is catalyzed by a dehydrogenase enzyme. biorxiv.org Similarly, in Ensifer adhaerens HP1, a four-component dehydrogenase encoded by the hpdA gene cluster is responsible for this initial hydroxylation step, also forming 2,5-DHP. biorxiv.orgasm.org

Following its formation, the 2,5-dihydroxypyridine intermediate undergoes ring cleavage. nih.govresearchgate.net This step is catalyzed by a Fe²⁺-dependent 2,5-dihydroxypyridine dioxygenase, which opens the pyridine ring to form N-formylmaleamic acid. nih.govnih.gov This compound is then further metabolized via the maleamate pathway, where it is transformed into maleamic acid, and subsequently to maleic acid and fumaric acid, which can enter central metabolic cycles. nih.govnih.govias.ac.in This pathway, from this compound to 2,5-dihydroxypyridine and then through the maleamate pathway, is a common route for the aerobic bacterial degradation of several pyridine derivatives. ias.ac.inethz.ch

Potential for Bioremediation of Polluted Environments

The widespread industrial use of this compound (3HP) has led to its inevitable release into the environment, raising concerns about potential impacts on human health. nih.govasm.org While physical and chemical methods exist for its removal, microbial biodegradation is increasingly recognized as a more cost-effective and environmentally sound strategy for remediating sites contaminated with 3HP and other pyridine derivatives. nih.govasm.orgnih.gov The ability of certain microorganisms to utilize these compounds as their sole source of carbon, nitrogen, and energy forms the basis of this bioremediation potential. nih.govasm.orgbiorxiv.org

Microbial Degradation of this compound

Research has identified several bacterial strains capable of degrading this compound, often isolated from contaminated environments such as petroleum-polluted soil. nih.govnih.gov These microorganisms have evolved specific metabolic pathways to break down the stable pyridine ring, a structure found in many natural and synthetic compounds like herbicides and drugs. nih.govias.ac.in The degradation of 3HP is an inducible process, meaning the specific enzymes required for its breakdown are synthesized by the bacteria in the presence of the compound. nih.gov

One of the most well-studied bacteria in this context is Agrobacterium sp. strain DW-1, which was isolated from petroleum-contaminated soil. nih.govnih.gov This strain has demonstrated a significant capacity for 3HP degradation, making it a promising candidate for bioaugmentation, a process where specific microbes are added to a contaminated site to enhance the breakdown of pollutants. nih.goveeer.org Another key organism is Ensifer adhaerens HP1, which can also efficiently use 3HP for growth. nih.govasm.org Studies have also noted the degradation capabilities of other bacteria, including Achromobacter sp., Pusillimonas sp., and Nocardia sp. nih.gov

The efficiency of microbial degradation is influenced by environmental conditions. For instance, the optimal conditions for Agrobacterium sp. strain DW-1 to degrade this compound were found to be a temperature of 30°C and a pH of 8.0. nih.govnih.gov Under these conditions, the strain could completely break down an initial 3HP concentration of 1500 mg/L within 66 hours. nih.govnih.gov

Biochemical Pathways and Enzymology

The aerobic degradation of this compound by bacteria proceeds through a series of enzymatic reactions, primarily via the maleamate pathway. nih.govasm.orgresearchgate.net This pathway involves the cleavage of the pyridine ring and subsequent conversion of the intermediates into central metabolic compounds.

The key steps in the degradation pathway are as follows:

Hydroxylation: The process begins with the α-hydroxylation of this compound to form the major metabolite, 2,5-dihydroxypyridine (2,5-DHP). nih.govnih.govnih.gov In Ensifer adhaerens HP1, this initial, crucial step is catalyzed by a complex four-component dehydrogenase enzyme, HpdA1A2A3A4. nih.govasm.orgbiorxiv.org

Ring Cleavage: The 2,5-DHP intermediate then undergoes oxidative ring cleavage. In Agrobacterium sp. DW-1, this reaction is catalyzed by a Fe²⁺-dependent dioxygenase, which opens the ring to form N-formylmaleamic acid. nih.govnih.gov A similar enzyme, pyridine-2,5-diol dioxygenase, has been identified in Achromobacter strains G2 and 2L. nih.govasm.org

Intermediate Metabolism: The N-formylmaleamic acid is further transformed through a series of steps. It is first converted to maleamic acid, which is then deaminated to form maleic acid and ammonia. nih.govnih.govsemanticscholar.org

Final Conversion: Finally, maleic acid is isomerized to fumaric acid, which can then enter the cell's central metabolic cycle, such as the Krebs cycle, to be used for energy and cell growth. nih.govnih.gov

The genes encoding the enzymes for this catabolic pathway are often found together in a gene cluster. nih.gov In E. adhaerens HP1, this cluster is designated as 3hpd. nih.govasm.orgbiorxiv.org The presence of this gene cluster has been discovered in a wide range of bacteria, suggesting a widespread natural capability for this compound degradation. nih.govresearchgate.net

Research Findings on this compound Bioremediation

Detailed laboratory studies have provided valuable data on the specifics of this compound biodegradation by various microbial isolates. These findings are crucial for developing effective bioremediation technologies.

Table 1: Microbial Strains and Degradation of this compound

Microbial Strain Source of Isolation Key Enzyme(s) Degradation Pathway Degradation Capacity Reference(s)
Agrobacterium sp. DW-1 Petroleum contaminated soil Fe²⁺-dependent dioxygenase Maleamate Pathway 1500 mg/L in 66 hours nih.gov, nih.gov
Ensifer adhaerens HP1 Soil This compound dehydrogenase (HpdA) Maleamate Pathway Utilizes 3HP as sole carbon and nitrogen source nih.gov, asm.org
Achromobacter sp. G2 & 2L Not Specified Pyridine-2,5-diol dioxygenase Maleamate Pathway Converts 3HP to 2,5-DHP nih.gov, ias.ac.in

Table 2: Degradation Pathway of this compound in Agrobacterium sp. DW-1

Step Substrate Enzyme Type Product(s) Reference(s)
1 This compound Dehydrogenase / Monooxygenase 2,5-Dihydroxypyridine nih.gov, nih.gov, asm.org
2 2,5-Dihydroxypyridine Fe²⁺-dependent dioxygenase N-Formylmaleamic acid nih.gov, nih.gov
3 N-Formylmaleamic acid Deformylase Maleamic acid, Formate nih.gov, semanticscholar.org
4 Maleamic acid Amidase Maleic acid, Ammonia nih.gov, nih.gov

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The traditional synthesis of 3-hydroxypyridine often involves methods with significant environmental drawbacks, such as the pyridine (B92270) sulfonation-alkali fusion process, which requires harsh conditions (temperatures over 200°C), toxic catalysts like mercury sulfate (B86663), and produces large amounts of alkaline wastewater. google.com Another method, the oxazole (B20620) pathway, uses expensive raw materials and requires strong acid conditions for final hydrolysis, limiting its industrial appeal. google.com

Future research is increasingly focused on developing green and sustainable synthetic routes. A promising strategy involves the use of bio-based feedstocks, moving away from fossil fuel dependence. researchgate.net One such approach utilizes furfural, a derivative of biomass, as a starting material. google.comresearchgate.net This method can be performed with inexpensive, iron-based catalysts and deionized water as a green solvent, avoiding the need for highly corrosive or toxic reagents. google.com Research into optimizing these biomass-to-pyridine pathways, improving yields, and developing effective heterogeneous catalysts remains a critical challenge and a significant area for future exploration. researchgate.net The goal is to create direct, environmentally friendly methods that align with the principles of green chemistry. researchgate.netnbinno.com

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

Derivatives of this compound are known to possess a wide range of therapeutic properties, including antihypoxic and neuroprotective effects. dergipark.org.trresearchgate.net However, a significant research gap exists in the detailed understanding of their mechanisms of action at the molecular level. While pharmacological effects are observed, the specific enzymes, receptors, or signaling pathways through which these compounds exert their influence are often not fully elucidated.

A key area for future investigation is enzyme inhibition. For example, certain 3-hydroxypyridin-4-one derivatives are known to inhibit tyrosinase, a copper-containing enzyme. nih.gov Molecular docking studies suggest that this inhibition occurs because the 3-hydroxyl and 4-carbonyl groups chelate the copper ions within the enzyme's active site. nih.gov Further research is needed to explore the structure-activity relationships that govern this inhibition, potentially leading to the design of more selective inhibitors. nih.gov

Another avenue involves studying the mechanisms of enzymes that metabolize pyridine derivatives. The flavoprotein 6-hydroxy-3-succinoyl-pyridine (HSP) 3-monooxygenase (HspB), for instance, catalyzes pyridine-ring hydroxylation. nih.gov Its proposed mechanism involves the reaction of a deprotonated HSP substrate with a C(4a)-hydroperoxyflavin intermediate. nih.gov Detailed kinetic and structural studies of such enzymes can provide fundamental insights into the biological transformation of this compound and its derivatives, informing the design of new, more stable therapeutic agents.

Development of Highly Selective and Potent Therapeutic Agents

Building on the known biological activities of the this compound scaffold, a major future direction is the rational design and development of highly selective and potent therapeutic agents. Research has demonstrated the neuroprotective and antihypoxic potential of derivatives such as 2-ethyl-6-methyl-3-hydroxypyridinium N-acetyl-L-glutamate (EMOP-AG) and 2-ethyl-6-methyl-3-hydroxypyridine L-aspartate. researchgate.netnih.gov These compounds have shown efficacy in animal models, often outperforming reference drugs. researchgate.netnih.gov

The future in this area lies in moving beyond these initial findings to optimize therapeutic properties. This involves synthesizing and screening libraries of new derivatives to identify compounds with enhanced potency, greater selectivity for their biological targets, and improved pharmacokinetic profiles. The versatility of the hydroxypyridone structural motif, for example, has been exploited in the development of metalloenzyme inhibitors and iron chelators for treating iron overload diseases. nih.gov By systematically modifying the substituents on the pyridine ring, researchers can fine-tune the molecule's properties to minimize off-target effects and maximize therapeutic efficacy. This targeted approach is essential for translating promising lead compounds into clinically viable drugs.

Investigation of this compound in Supramolecular Chemistry

The field of supramolecular chemistry, which explores complex systems formed by non-covalent interactions, offers a largely unexplored but promising future direction for this compound research. The structure of this compound, with its hydrogen bond donor (-OH) and acceptor (pyridine nitrogen) sites, makes it an ideal candidate for building well-defined supramolecular assemblies.

A key study demonstrated that mechanochemical milling of this compound with salicylic (B10762653) acid results in the formation of a salt, where the components are linked into an extended network through hydrogen bonds. researchgate.net This finding confirms the potential of this compound to act as a building block in crystal engineering and the design of co-crystals. researchgate.net Future research should expand on this, exploring the self-assembly of this compound with a wider range of complementary molecules to create novel materials. Investigating how different functional groups on partner molecules direct the formation of discrete units versus extended networks could lead to the development of new materials with unique properties, such as functional polymers or organic frameworks. researchgate.netqucosa.de

Advanced Applications in Catalysis and Green Chemistry

This compound is poised to play an increasingly important role in green chemistry, both as a product of sustainable synthesis and as a component in advanced catalytic systems. biosynce.com Its utility as a versatile intermediate allows it to serve as a building block for more environmentally benign products, such as biodegradable pesticides. biosynce.cominnospk.com

A significant area for future research is the application of this compound and its derivatives as ligands in catalysis. nbinno.com The pyridine nitrogen and hydroxyl group can coordinate with metal centers, potentially creating catalysts with unique activity and selectivity. Copper-catalyzed O-arylation of 3-hydroxypyridines has already been demonstrated, highlighting its utility in forming carbon-oxygen bonds, which is a common transformation in organic synthesis. acs.org Further exploration could involve designing chiral this compound-based ligands for asymmetric catalysis or incorporating them into metal-organic frameworks (MOFs) for heterogeneous catalysis. Such applications would leverage the compound's stable structure and coordination capabilities to facilitate efficient and sustainable chemical transformations. innospk.com

Comprehensive Environmental Impact Assessments of this compound and its Degradation Products

Despite its widespread use as an intermediate, there is a notable lack of comprehensive data on the environmental fate and ecotoxicity of this compound and its degradation products. fishersci.com This represents a critical research gap that needs to be addressed to ensure its safe and sustainable use. While general information suggests that pyridine compounds are biodegradable in soil and water, the specific pathways and rates for this compound are not fully characterized. cdc.govresearchgate.net

Future research must focus on systematic environmental impact assessments. Studies have shown that the microbial catabolism of this compound can be initiated by a dehydrogenase enzyme that hydroxylates the ring to form 2,5-dihydroxypyridine (B106003) (2,5-DHP). nih.gov The subsequent fate of 2,5-DHP and other potential metabolites in the environment is unknown. Given that some heterocyclic compounds and their derivatives can be toxic to aquatic organisms, it is imperative to conduct thorough ecotoxicological studies on both the parent compound and its primary degradation products. mdpi.com This research should aim to determine key environmental parameters such as persistence, bioaccumulation potential, and toxicity to representative aquatic and terrestrial species, providing the data needed for robust risk assessments.

Further Characterization of Pharmacokinetic Profiles of this compound Derivatives

As new therapeutic agents based on the this compound scaffold are developed, a thorough characterization of their pharmacokinetic profiles is essential. Understanding how these derivatives are absorbed, distributed, metabolized, and excreted (ADME) is critical for determining their potential as drugs.

Detailed studies, such as those conducted on 3-hydroxypyridin-4-one derivatives, provide a template for future research. In one such study in rats, the pharmacokinetics of two compounds, CP102 and CP106, were investigated. nih.gov The results revealed significant differences in their metabolic fates; CP102 was largely unmetabolized, whereas CP106 underwent extensive metabolism to a carboxyalkyl derivative. nih.gov This type of detailed analysis, including parameters such as bioavailability, maximum concentration (Cmax), time to maximum concentration (Tmax), and clearance, is crucial. Future work must apply this rigorous pharmacokinetic characterization to all new this compound derivatives that show therapeutic promise to ensure they have suitable properties for clinical development.

Pharmacokinetic Parameters of 3-Hydroxypyridin-4-one Derivatives in Rats Data extracted from a study on 1-(2'-hydroxyethyl)-2-ethyl-3-hydroxypyridine-4-one (CP102) and 1-(3'-hydroxypropyl)-2-ethyl-3-hydroxypyridin-4-one (CP106). nih.gov

ParameterCP102 (Oral Admin.)CP106 (Oral Admin.)CP102 (I.V. Admin.)CP106 (I.V. Admin.)
Cmax (µmols/l) 142 ± 2570 ± 15N/AN/A
Tmax (h) 0.75 ± 0.150.50 ± 0.10N/AN/A
AUC (µmols/l.h) 318 ± 4677 ± 18458 ± 38171 ± 20
Bioavailability (F) 0.690.45N/AN/A
Clearance (CL) (l/kg/h) N/AN/A1.00 ± 0.092.64 ± 0.20
Mean Residence Time (MRT) (h) N/AN/A0.92 ± 0.040.42 ± 0.12
Volume of Distribution (Vdss) (l/kg) N/AN/A0.91 ± 0.051.12 ± 0.26
Renal Clearance (CLR) (l/kg) N/AN/A1.00 ± 0.181.27 ± 0.31

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-hydroxypyridine in laboratory settings, and how do they differ in methodology?

  • Answer : Two main approaches are prominent:

  • Chemical synthesis : Utilizes hydroxylation of pyridine derivatives. For example, oxidative esterification catalyzed by transition metals (e.g., cobalt or copper) under controlled pH conditions optimizes yields .
  • Enzymatic routes : Leverage dehydrogenases or hydrolases for enantioselective synthesis. Ensifer adhaerens employs the HpdA1A2A3A4 dehydrogenase complex to hydroxylate pyridine derivatives, offering stereochemical precision .
  • Methodological considerations : Enzymatic methods require induction via substrates (e.g., glycerol) and optimal pH (8.0–9.0) for enzyme stability, while chemical methods demand inert atmospheres to prevent oxidation .

Q. How is this compound quantified and validated in environmental or biological matrices?

  • Answer :

  • HPLC-UV/Vis : Retention time (~2.27 min) and m/z 96.0446 (C₅H₅NO⁺) are key identifiers. Calibration curves (linear range: 50–1500 mg/L) and spike-recovery tests (85–110%) validate accuracy .
  • LC-HRMS/MS : Fragmentation patterns (e.g., m/z 70.03 and 96.04) and isotopic fit filters (≤5 ppm mass error) distinguish this compound from isomers like 4-hydroxypyridine .
  • Quality controls : Use internal standards (e.g., deuterated analogs) to correct matrix effects in complex samples .

Advanced Research Questions

Q. What enzymatic systems drive microbial degradation of this compound, and how are they regulated?

  • Answer :

  • HpdA dehydrogenase complex : A four-component system (HpdA1A2A3A4) in Ensifer adhaerens catalyzes α-hydroxylation, converting this compound to 2,5-dihydroxypyridine. The SRPBCC domain in HpdA3 mediates substrate binding .
  • Agrobacterium sp. DW-1 pathway :
  • Step 1 : Fe²⁺-dependent dioxygenase cleaves 2,5-dihydroxypyridine to N-formylmaleamic acid.
  • Step 2 : Hydrolysis yields maleic/fumaric acids, entering the TCA cycle .
  • Regulation : Gene clusters (e.g., 3hpd) are induced by this compound. Optimal activity requires pH 8.0 and 30°C, with PEP-utilizing proteins maintaining cofactor balance .

Q. How do tautomeric equilibria of this compound impact its chemical reactivity and spectroscopic analysis?

  • Answer :

  • Keto-enol equilibrium : In aqueous solutions, this compound exists as a mix of keto (N-protonated) and enol (O-protonated) forms. RIXS (resonant inelastic X-ray scattering) at BESSY II resolves these tautomers via element-specific X-ray absorption .
  • Reactivity implications : The enol form participates in nucleophilic reactions (e.g., esterification), while the keto form dominates electrophilic substitutions.
  • Analytical challenges : UV-Vis spectra (λmax 278 nm for enol vs. 310 nm for keto) require deconvolution for quantitative analysis .

Q. What experimental models are used to evaluate this compound derivatives in correcting oxidative stress in erythrocytes?

  • Answer :

  • In vitro models : Erythrocyte membranes from ethanol-induced pancreatitis models are treated with derivatives (e.g., β-hydroxynicotinoylhydrazon) to assess lipid/protein restoration. Metrics include:
ParameterMeasurement MethodKey Finding
Lipid peroxidationThiobarbituric acid assay↓ MDA levels by 40–60%
Antioxidant enzymesCatalase/SOD activity assays↑ Activity by 1.5–2.0 fold
  • In vivo validation : Rat models with chronic ethanol intoxication show improved erythrocyte sorption capacity (↑30–50%) post-treatment .

Methodological Challenges & Contradictions

Q. How do researchers resolve contradictions in proposed degradation pathways of this compound?

  • Answer : Discrepancies arise in intermediate identification (e.g., 2,3-dihydroxypyridine vs. 2,5-dihydroxypyridine). Strategies include:

  • Multi-omics integration : Metabolomics (LC-MS) and transcriptomics (qPCR of 3hpd genes) confirm dominant intermediates .
  • Enzyme inhibition studies : Blocking Fe²⁺ in Agrobacterium DW-1 halts 2,5-dihydroxypyridine cleavage, validating its role .
  • Comparative genomics : Phylogenetic analysis of 3hpd clusters across Actinobacteria and Proteobacteria identifies conserved pathway steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypyridine
Reactant of Route 2
3-Hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.